4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Description
Properties
IUPAC Name |
2-anilino-4,6-dimethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-11(16)9(2)14-12(13-8)15-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWHZRWOWLGVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009403 | |
| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790293-36-6 | |
| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790293366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9DL7EG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, a substituted aminopyrimidine of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the cyclocondensation of a suitable 1,3-dicarbonyl compound with guanidine to form the key intermediate, 2-amino-4,6-dimethylpyrimidin-5-ol. This is followed by a palladium-catalyzed N-arylation to introduce the phenylamino moiety at the C2 position of the pyrimidine ring. This guide delves into the mechanistic underpinnings of each synthetic step, provides a detailed experimental protocol, and discusses the rationale behind the selection of reagents and reaction conditions, thereby offering a self-validating framework for its practical implementation.
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] The 2-aminopyrimidine scaffold, in particular, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[2][3] The target molecule, this compound, combines the key pharmacophoric elements of a substituted pyrimidine ring with a phenylamino group, suggesting its potential as a valuable building block or a candidate for biological screening in drug discovery programs. This guide aims to provide a robust and reproducible synthetic route to this compound, empowering researchers to access this molecule for further investigation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, suggests a two-step approach. The primary disconnection is at the C-N bond of the phenylamino group, leading back to the key intermediate, 2-amino-4,6-dimethylpyrimidin-5-ol, and a phenylating agent. The 2-aminopyrimidine core can then be disconnected via a classical pyrimidine synthesis, revealing a 1,3-dicarbonyl compound and guanidine as the starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is designed in two sequential steps:
-
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol. This foundational step involves the cyclocondensation reaction between a suitable 1,3-dicarbonyl precursor and guanidine. To achieve the desired 5-hydroxy-4,6-dimethylpyrimidine core, ethyl 2-acetyl-3-oxobutanoate (also known as ethyl acetoacetate) is a logical choice for the 1,3-dicarbonyl component. The reaction with guanidine will proceed via a well-established mechanism to form the pyrimidine ring.
-
Step 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination). The introduction of the phenyl group onto the 2-amino position of the pyrimidine core will be accomplished using a Buchwald-Hartwig amination reaction.[4] This powerful cross-coupling method allows for the formation of C-N bonds under relatively mild conditions and is well-suited for the arylation of heteroaromatic amines.[5][6]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol
The synthesis of the pyrimidine core is based on the well-established reaction of a β-dicarbonyl compound with guanidine.[7] The use of ethyl acetoacetate provides the necessary carbon backbone for the desired 4,6-dimethyl-5-hydroxypyrimidine structure.
Reaction Scheme:
-
Reactants: Ethyl acetoacetate, Guanidine hydrochloride
-
Reagents: Sodium ethoxide (or other suitable base)
-
Solvent: Ethanol
-
Product: 2-Amino-4,6-dimethylpyrimidin-5-ol
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is used to deprotonate the guanidine hydrochloride, generating the free guanidine base in situ. The ethoxide also promotes the enolization of the ethyl acetoacetate, which is crucial for the initial condensation step.
-
Solvent: Ethanol is an excellent solvent for all reactants and reagents and is compatible with the reaction conditions.
-
Guanidine Salt: Guanidine hydrochloride is a stable and commercially available salt.[8]
Step-by-Step Methodology:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of free guanidine.
-
To this mixture, add ethyl acetoacetate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Acidify the mixture carefully with a dilute acid (e.g., acetic acid) to a pH of approximately 6-7 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain 2-amino-4,6-dimethylpyrimidin-5-ol.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| Ethyl Acetoacetate | 1.0 | 130.14 | (To be calculated) |
| Guanidine HCl | 1.1 | 95.53 | (To be calculated) |
| Sodium | 1.1 | 22.99 | (To be calculated) |
| Ethanol | - | 46.07 | (Sufficient volume) |
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[4] This reaction will be used to couple the 2-amino group of the pyrimidine intermediate with bromobenzene.
Reaction Scheme:
-
Reactants: 2-Amino-4,6-dimethylpyrimidin-5-ol, Bromobenzene
-
Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand: A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Base: A non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄)
-
Solvent: Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Product: this compound
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) are common and effective palladium sources for this transformation.
-
Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often used to facilitate the catalytic cycle.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step of the catalytic cycle. Cesium carbonate is often a good choice.
-
Solvent: Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation. Toluene or dioxane are commonly used solvents.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-4,6-dimethylpyrimidin-5-ol, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the addition of bromobenzene.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| 2-Amino-4,6-dimethylpyrimidin-5-ol | 1.0 | 139.15 | (To be calculated) |
| Bromobenzene | 1.2 | 157.01 | (To be calculated) |
| Pd(OAc)₂ | 0.02 | 224.50 | (To be calculated) |
| Xantphos | 0.04 | 578.68 | (To be calculated) |
| Cs₂CO₃ | 2.0 | 325.82 | (To be calculated) |
| Toluene | - | 92.14 | (Sufficient volume) |
Conclusion
The proposed two-step synthesis of this compound offers a logical and experimentally viable route to this target molecule. The initial cyclocondensation to form the pyrimidine core is a robust and well-documented reaction, while the subsequent Buchwald-Hartwig amination provides a reliable method for the introduction of the phenylamino group. This guide, by detailing the rationale behind the synthetic strategy and providing step-by-step protocols, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis and further exploration of this and related aminopyrimidine derivatives.
References
- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google P
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed. (URL: [Link])
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC - PubMed Central. (URL: [Link])
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Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. (URL: [Link])
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Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - NIH. (URL: [Link])
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (URL: [Link])
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(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (URL: [Link])
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (URL: [Link])
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Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
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Application of guanidine and its salts in multicomponent reactions - TÜBİTAK Academic Journals. (URL: [Link])
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (URL: [Link])
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(PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate - ResearchGate. (URL: [Link])
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The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])
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An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][7][9][10]triazin-6(2H)-ones and Their Antibacterial Activity - MDPI. (URL: [Link])
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19.21 The Acetoacetic Ester Synthesis: A Way to Synthesize a Methyl Ketone. (URL: [Link])
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Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])
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5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines - ResearchGate. (URL: [Link])
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Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5Acetyl4-aminopyrimidines (I) and β-Dicarbonyl Compounds | Request PDF - ResearchGate. (URL: [Link])
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(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity - ResearchGate. (URL: [Link])
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BJOC - Synthetic accesses to biguanide compounds - Beilstein Journals. (URL: [Link])
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Interest
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its presence in nucleobases and various therapeutic agents underscores its significance. The substituted pyrimidine, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, presents a unique combination of functional groups—a hydroxyl, two methyl groups, and a phenylamino moiety—that are anticipated to govern its physicochemical behavior and, consequently, its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these fundamental properties is paramount for any rational drug design and development program.
This guide provides a comprehensive exploration of the key physicochemical parameters of this compound. We will delve into the theoretical underpinnings and practical methodologies for determining its core properties, offering insights into the causal relationships between its structure and function.
Molecular Identity and Structural Attributes
A precise characterization of a molecule begins with its unambiguous identification and a summation of its fundamental structural features.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 2-anilino-4,6-dimethylpyrimidin-5-ol | PubChem[2] |
| CAS Number | 790293-36-6 | ChemUniverse[3], GSRS[4] |
| Molecular Formula | C₁₂H₁₃N₃O | ChemUniverse[3], GSRS[4] |
| Molecular Weight | 215.25 g/mol | PubChem[2], GSRS[4] |
| Canonical SMILES | CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O | PubChem[2] |
| InChIKey | YZWHZRWOWLGVQA-UHFFFAOYSA-N | PubChem[2] |
Synthesis Pathway: A Strategic Approach
A potential precursor, 2-amino-4,6-dimethylpyrimidine, can be synthesized by reacting a guanidine salt with acetylacetone in an aqueous alkaline medium.[5]
Figure 1: Proposed synthesis pathway for this compound.
Expert Insight: The choice of a base and solvent is critical in this cyclization. Sodium ethoxide in ethanol is a common choice as it promotes the deprotonation of the active methylene compound, facilitating the nucleophilic attack on the guanidine carbon. The reaction is typically performed under reflux to ensure it proceeds to completion. Purification would likely involve recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Physicochemical Properties: A Quantitative Analysis
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is computationally predicted, it provides a valuable starting point for experimental design.
| Property | Value/Description | Method | Significance in Drug Development |
| Physical Form | Pale-yellow to Yellow-brown Solid | Visual Inspection | Influences handling, formulation, and dissolution rate. |
| Melting Point | Not experimentally determined. | Capillary Method (Proposed) | An indicator of purity and lattice energy. A sharp melting range suggests high purity. |
| Solubility | Not experimentally determined. Expected to be poorly soluble in water, but soluble in organic solvents like DMSO and ethanol.[6] | Shake-Flask Method (OECD 105) (Proposed) | Crucial for drug delivery and bioavailability. Poor aqueous solubility can hinder absorption. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 | Computed (PubChem)[2] | A measure of lipophilicity. Affects membrane permeability and distribution. A LogP of 2.5 suggests good membrane permeability. |
| pKa (Acid Dissociation Constant) | Not experimentally determined. | Potentiometric Titration (Proposed) | Determines the ionization state at a given pH, which impacts solubility, absorption, and receptor binding. The phenolic hydroxyl group is expected to be weakly acidic. |
Experimental Protocols: A Guide to Characterization
To ensure scientific rigor, the determination of physicochemical properties must follow standardized and validated protocols. The following sections detail the methodologies for characterizing this compound.
Melting Point Determination: The Capillary Method
Rationale: The melting point is a fundamental property used to identify a compound and assess its purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities will generally depress and broaden the melting range.
Figure 2: Workflow for melting point determination by the capillary method.
Detailed Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[7]
-
Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, near the expected melting point.[8]
-
Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point.[8]
Solubility Determination: The Shake-Flask Method (OECD 105)
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a reliable technique for determining the saturation solubility of a compound in a given solvent.[9][10]
Figure 3: Workflow for solubility determination using the shake-flask method.
Detailed Protocol:
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, phosphate-buffered saline, ethanol, DMSO) in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature until equilibrium is reached. This can take 24-72 hours.
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pKa Determination: Potentiometric Titration
Rationale: The pKa value(s) of a molecule dictate its charge state at different pH values, which profoundly influences its interaction with biological systems. Potentiometric titration is a highly accurate method for determining pKa.[11][12]
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- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (CAS: 790293-36-6): A Scaffolding for Kinase Inhibitor Discovery
This document provides a comprehensive technical overview of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, a heterocyclic compound belonging to the versatile pyrimidine class. For researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational chemical data with a robust, hypothesis-driven framework for exploring its therapeutic potential, focusing on the highly probable mechanism of kinase inhibition.
Introduction: The Power of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleobases and vitamins.[1][2] Its remarkable versatility in forming hydrogen bonds and acting as a bioisostere for other aromatic systems has led to its incorporation into a wide array of FDA-approved drugs, targeting everything from hypertension to cancer.[1][2][3] Compounds built on the 2-aminopyrimidine framework are particularly noteworthy for their frequent activity as protein kinase inhibitors.[4]
This compound (CAS 790293-36-6) is a member of this privileged structural class. While specific biological data for this exact molecule is sparse in current literature, its structural features—specifically the 2-(phenylamino) or "anilino" group—strongly suggest a potential role as an ATP-competitive kinase inhibitor. This guide will therefore not only detail the known properties of this compound but also provide a logical, evidence-based roadmap for its synthesis, characterization, and evaluation as a potential drug discovery lead.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and computed properties for this compound are summarized below.[5]
| Property | Value | Source |
| CAS Number | 790293-36-6 | [5][6] |
| Molecular Formula | C₁₂H₁₃N₃O | [5][6][7] |
| Molecular Weight | 215.25 g/mol | [5][7] |
| IUPAC Name | 2-anilino-4,6-dimethylpyrimidin-5-ol | [5] |
| Canonical SMILES | CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O | [5] |
| InChIKey | YZWHZRWOWLGVQA-UHFFFAOYSA-N | [5] |
| Purity (Typical) | ≥95% | [6] |
Synthesis and Characterization: A Proposed Route
Proposed Synthetic Pathway
The logical approach is a condensation reaction between N-phenylguanidine and 3-hydroxy-2,4-pentanedione (also known as acetylacetone mono-enol ether).
Causality of Experimental Choice: This one-pot cyclocondensation is a classic and robust method for forming the 2-aminopyrimidine core. N-phenylguanidine provides the N-phenylamino group at the 2-position and one of the ring nitrogens. The β-dicarbonyl reactant is specifically chosen to install the methyl groups at positions 4 and 6 and the hydroxyl group at position 5, directly yielding the target structure.
Detailed Experimental Protocol (Hypothetical)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-phenylguanidine nitrate (1.0 eq) in ethanol (10 mL/mmol).
-
Base Addition: Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise to the stirring suspension at room temperature. The purpose of the base is to deprotonate the guanidine salt, forming the free base necessary for nucleophilic attack.
-
Condensation: To the reaction mixture, add 3-hydroxy-2,4-pentanedione (1.05 eq).
-
Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. The product may precipitate. If not, reduce the solvent volume under vacuum.
-
Isolation & Purification: Filter the resulting solid and wash with cold water and then a minimal amount of cold ethanol to remove residual salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Verification
To ensure the integrity of the synthesized compound, a full suite of analytical techniques is required.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton count, and carbon backbone.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, ideally achieving >95% for use in biological assays.
Hypothesized Mechanism of Action: An ATP-Competitive Kinase Inhibitor
The 2-(phenylamino)pyrimidine scaffold is a classic "hinge-binding" motif found in numerous potent and selective kinase inhibitors.[9][10] The pyrimidine nitrogens act as hydrogen bond acceptors, mimicking the adenine portion of ATP to dock within the kinase's ATP-binding pocket. The phenylamino group typically projects into the pocket, where substitutions can be made to enhance potency and selectivity.
Based on this overwhelming precedent, we hypothesize that This compound functions as a Type I, ATP-competitive protein kinase inhibitor. This mechanism involves the compound directly competing with endogenous ATP for binding to the kinase active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Caption: General mechanism of ATP-competitive kinase inhibition.
Potential kinase targets for this scaffold include Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are frequently inhibited by anilinopyrimidine derivatives.[9][11]
A Practical Guide to Compound Evaluation
The following workflows provide a validated, logical progression for testing the kinase inhibitor hypothesis and profiling the compound's therapeutic potential.
Workflow 1: In Vitro Kinase Profiling
Scientific Rationale: The first critical step is to confirm that the compound inhibits kinases, identify which ones, and quantify its potency (IC₅₀) and selectivity. A broad screening panel is essential to understand its target profile and potential off-target effects.[4] Radiometric assays, such as the one described, are a gold standard for their direct measurement of enzymatic activity.[4]
Caption: Workflow for a radiometric kinase inhibition assay.
Detailed Protocol: Radiometric Kinase Inhibition Assay (e.g., against CDK9/cyclin T1)
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 100 µM. Dispense into a 96-well assay plate.
-
Kinase Reaction Mix: Prepare a master mix containing the kinase buffer, the specific kinase (e.g., CDK9), its substrate (e.g., a peptide substrate), and MgCl₂.
-
Initiation: Add the kinase reaction mix to the compound plate. Initiate the reaction by adding ATP mixed with [γ-³³P]-ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes). The incubation time must be within the linear range of the enzyme kinetics, a critical parameter for data accuracy.
-
Termination: Stop the reaction by adding an acidic solution (e.g., phosphoric acid).
-
Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will be washed away.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity. This step is crucial for reducing background noise and ensuring a high signal-to-noise ratio.
-
Detection: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Example Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| CDK9/CycT1 | Hypothetical Value |
| CDK2/CycA | Hypothetical Value |
| EGFR | Hypothetical Value |
| VEGFR2 | Hypothetical Value |
Workflow 2: Cell-Based Efficacy Assessment
Scientific Rationale: After confirming enzymatic activity, it is essential to determine if the compound can engage its target in a cellular environment and produce a desired biological effect, such as inhibiting cancer cell proliferation.[12] The MTT assay is a robust, widely used colorimetric method to measure cell viability.[13][14]
Caption: Workflow for an MTT cell viability assay.
Detailed Protocol: MTT Anti-Proliferative Assay
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HCT-116 human colon carcinoma) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (similar to the kinase assay) and include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).
Workflow 3: Preliminary ADME/Tox Profiling
Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid costly late-stage failures.[15][16] Simple, in vitro assays can provide essential data on a compound's drug-like potential.
Key In Vitro ADME Assays:
| Parameter | Assay | Rationale |
| Metabolic Stability | Microsomal Stability Assay | Measures how quickly the compound is metabolized by liver enzymes (microsomes). A longer half-life is generally desirable. |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility | Poor solubility can hinder absorption and lead to formulation challenges. |
| Cell Permeability | Caco-2 or PAMPA Assay | Predicts the compound's ability to be absorbed across the intestinal wall. |
| Cytotoxicity | HepG2 Cell Assay | Assesses potential liver toxicity by measuring viability in a human liver cell line. |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on a wealth of data from structurally related compounds, it is strongly positioned as a candidate for investigation as a protein kinase inhibitor. The workflows detailed in this guide provide a clear, validated, and scientifically rigorous path for any researcher to synthesize this molecule and systematically evaluate its potential as a starting point for a drug discovery program.
Successful identification of a potent kinase target and confirmation of cellular activity should be followed by:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency, selectivity, and ADME properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of the relevant disease (e.g., cancer xenograft models).
-
Further Toxicological Assessment: Comprehensive safety pharmacology and toxicology studies to ensure a sufficient therapeutic window.[16]
This structured approach, grounded in established medicinal chemistry principles, will enable the efficient and effective exploration of this compound's full therapeutic potential.
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biological activity of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
An In-depth Technical Guide to the Biological Activity of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol and its Analogs
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a representative member of the substituted pyrimidine class. While direct experimental data for this specific molecule is limited in publicly available literature[6], this document synthesizes the extensive research on analogous pyrimidine derivatives to project its likely biological profile. We delve into the established anticancer, antimicrobial, and anti-inflammatory properties of this chemical family, presenting a scientifically grounded rationale for investigating this compound in these therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols to empirically determine the biological activity of this compound and its derivatives.
Introduction: The Prominence of the Pyrimidine Core in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery due to its presence in fundamental biological molecules like nucleic acids (cytosine, thymine, and uracil) and its ability to engage in various biological interactions.[1][2][4] This inherent biocompatibility and versatile chemical nature have led to the development of numerous pyrimidine-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][5][7][8][9][10][11][12] The diverse biological activities of pyrimidine derivatives are often attributed to their ability to mimic endogenous ligands and interact with the active sites of enzymes and receptors.[4]
Substitutions on the pyrimidine ring play a critical role in defining the specific biological activity and potency of the resulting molecule. The subject of this guide, this compound, possesses key structural features—a phenylamino group at the 2-position, methyl groups at the 4- and 6-positions, and a hydroxyl group at the 5-position—that suggest a high potential for biological activity based on structure-activity relationship (SAR) studies of similar compounds.
Chemical Profile and Synthesis of this compound
The synthesis of substituted pyrimidines can be achieved through various established chemical routes. A common and efficient method involves the condensation of a guanidine salt with a β-dicarbonyl compound, such as acetylacetone, in an alkaline medium.[13] For the synthesis of 2-amino-4,6-dimethylpyrimidine, a precursor to our target molecule, guanidine hydrochloride can be reacted with acetylacetone.
Further modifications, such as the introduction of the phenylamino group and the hydroxyl group, can be accomplished through subsequent synthetic steps. The synthesis of related pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution and condensation reactions.[14][15]
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on pyrimidine derivatives, we can project three primary areas of biological activity for this compound: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology.[3][12] Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[16][17]
Potential Mechanisms of Action:
-
Kinase Inhibition: The 2-anilinopyrimidine core is a known hinge-binding motif for many kinases. It is plausible that this compound could act as a kinase inhibitor, potentially targeting CDKs, which are crucial for cell cycle regulation, or RTKs like VEGFR, which are involved in angiogenesis.[18][19]
-
Induction of Apoptosis: Many cytotoxic agents, including pyrimidine derivatives, induce programmed cell death (apoptosis) in cancer cells.[17][20] This can be triggered through various signaling pathways, often involving the activation of caspases.
-
Cell Cycle Arrest: By inhibiting CDKs or other cell cycle-related proteins, the compound could induce arrest at specific phases of the cell cycle, preventing cancer cell division.[3][17]
Proposed Signaling Pathway for Anticancer Activity:
Caption: Potential mechanisms of anticancer activity for the target compound.
Antimicrobial Activity
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8][9][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Potential Mechanisms of Action:
-
Enzyme Inhibition: The compound could inhibit microbial enzymes that are essential for survival, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.
-
Cell Wall/Membrane Disruption: The lipophilic nature of the phenyl and methyl groups may facilitate interaction with and disruption of the microbial cell membrane, leading to cell death. The hydroxyl group could also play a role in this interaction.[21]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases.[22] Pyrimidine derivatives have been shown to possess anti-inflammatory properties through various mechanisms.[23][24]
Potential Mechanisms of Action:
-
COX-2 Inhibition: Some pyrimidine derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[24][25]
-
Cytokine Modulation: The compound could modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[26]
-
Antioxidant Activity: The hydroxyl group on the pyrimidine ring suggests potential antioxidant properties, which can contribute to anti-inflammatory effects by scavenging reactive oxygen species (ROS).[25][27]
Experimental Workflows for Biological Characterization
To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are proposed.
Anticancer Activity Assessment
Experimental Workflow:
Caption: A stepwise workflow for evaluating the anticancer potential of the compound.
Detailed Protocols:
Protocol 4.1.1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[28]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting the percentage of cell viability against the compound concentration.
Protocol 4.1.2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells with the compound at its GI50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Activity Assessment
Protocol 4.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of the compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity Assessment
Protocol 4.3.1: COX-2 Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the IC50 value for COX-2 inhibition.
Protocol 4.3.2: Measurement of Pro-inflammatory Cytokines
This protocol assesses the effect of the compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells.
-
Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with LPS in the presence or absence of the compound.[23]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.
-
Data Analysis: Determine the effect of the compound on cytokine production compared to the LPS-only control.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Anticancer Activity Data
| Cancer Cell Line | GI50 (µM) | Mechanism of Action |
| HCT-116 (Colon) | 5.2 | G2/M Arrest, Apoptosis |
| MCF-7 (Breast) | 8.7 | Apoptosis |
| A549 (Lung) | 12.1 | G0/G1 Arrest |
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Table 3: Hypothetical Anti-inflammatory Activity Data
| Assay | IC50 (µM) or Effect |
| COX-2 Inhibition | 15.4 |
| TNF-α Production | 45% reduction at 20 µM |
| IL-6 Production | 60% reduction at 20 µM |
Conclusion and Future Directions
While the has not been explicitly detailed in the current scientific literature, its chemical structure strongly suggests a high potential for therapeutic relevance, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The pyrimidine core, coupled with its specific substitutions, provides a strong rationale for its investigation as a novel bioactive agent.
The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of this compound. Successful identification of significant biological activity in any of the proposed assays would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed mechanistic studies to elucidate the precise molecular targets. Furthermore, the synthesis of a library of analogs based on the this compound scaffold could lead to the identification of compounds with enhanced potency and selectivity, ultimately paving the way for the development of new and effective therapeutic agents.
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- 12. researchgate.net [researchgate.net]
- 13. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 14. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Anti-Inflammatory Activity of Natural Products [mdpi.com]
- 23. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antioxidant and anti-inflammatory activities of the major phenolics from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of the novel heterocyclic compound, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol. Designed for researchers, scientists, and professionals in drug development, this document details the logical workflow and application of modern analytical techniques. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating system for structural confirmation. This guide emphasizes the causality behind experimental choices and offers field-proven insights to ensure technical accuracy and scientific integrity. The process culminates with the definitive structural confirmation by single-crystal X-ray crystallography.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a wide range of biological activities, making the synthesis and characterization of novel pyrimidine-containing molecules a significant area of research.[1] The subject of this guide, this compound (Figure 1), is a molecule of interest due to its unique substitution pattern, which suggests potential biological activity.
Figure 1. Proposed Structure of this compound
Caption: Proposed chemical structure of the target compound.
Accurate and unambiguous structure elucidation is paramount in the fields of chemical synthesis and drug discovery. This process ensures that the synthesized molecule corresponds to the intended structure, which is a prerequisite for understanding its chemical properties and biological activity. This guide will walk through a logical and efficient workflow for the structural analysis of this compound, from initial characterization to final confirmation.
Analytical Workflow: A Multi-faceted Approach
The structure elucidation of a novel compound is a puzzle-solving endeavor that relies on the synergistic use of various analytical techniques. Each method provides a unique piece of information, and together they allow for the complete and confident assignment of the molecular structure. Our approach is hierarchical, beginning with techniques that provide broad, foundational information and progressing to more detailed and definitive methods.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in characterizing an unknown compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, which is fundamental to establishing the molecular formula.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Perform the analysis in positive ion mode to generate the protonated molecule [M+H]+.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the exact mass and predict the elemental composition.
Expected Data and Interpretation
For this compound (C12H13N3O), the expected monoisotopic mass is 215.1059 g/mol .
| Parameter | Expected Value |
| Molecular Formula | C12H13N3O |
| Monoisotopic Mass | 215.1059 |
| Observed [M+H]+ | ~216.1137 |
The observation of a molecular ion peak corresponding to this exact mass would provide strong evidence for the proposed molecular formula. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is consistent with the proposed structure.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale: The presence of specific functional groups, such as hydroxyl (-OH), amine (-NH), and aromatic rings, can be confirmed by their characteristic absorption bands.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm-1.
-
Data Processing: Perform a background subtraction using the empty ATR crystal.
Expected Data and Interpretation
The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3350-3250 (sharp) | N-H stretch | Secondary Amine (-NH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (Methyl) |
| ~1620 | C=N stretch | Pyrimidine ring |
| ~1590, ~1490 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Phenolic C-O |
The presence of these bands would confirm the existence of the key functional groups, providing a solid foundation for the more detailed analysis to follow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[3] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.
Rationale: 1D NMR (¹H and ¹³C) provides information about the chemical environment and number of different types of protons and carbons. DEPT experiments differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments (COSY, HSQC, HMBC) reveal through-bond correlations between nuclei, allowing for the piecing together of the molecular fragments.[4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Expected Data and Interpretation
The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 (broad s) | Singlet | 1H | OH |
| ~8.5 (s) | Singlet | 1H | NH |
| 7.5-7.0 (m) | Multiplet | 5H | Phenyl-H |
| ~2.3 (s) | Singlet | 6H | 2 x CH₃ |
The ¹³C NMR spectrum will show all the unique carbon atoms in the molecule, while the DEPT-135 experiment will help in assigning them.
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| ~165 | Null | C=N (C2) |
| ~160 | Null | C-O (C5) |
| ~158 | Null | C-CH₃ (C4, C6) |
| ~140 | Null | Phenyl C (ipso) |
| ~129 | Positive | Phenyl CH |
| ~122 | Positive | Phenyl CH |
| ~120 | Positive | Phenyl CH |
| ~110 | Null | C-NH (C5) |
| ~20 | Positive | CH₃ |
-
¹H-¹H COSY: This experiment will show correlations between protons that are coupled to each other. For this molecule, correlations are expected within the phenyl ring protons.
-
¹H-¹³C HSQC: This experiment correlates protons directly to the carbons they are attached to. This will be crucial for definitively assigning the signals of the methyl and phenyl protons to their respective carbons.
-
¹H-¹³C HMBC: This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. This information is vital for connecting the different fragments of the molecule.
Key Expected HMBC Correlations:
-
The methyl protons (~2.3 ppm) should show correlations to the pyrimidine ring carbons C4 and C6 (~158 ppm) and C5 (~110 ppm).
-
The NH proton (~8.5 ppm) should show correlations to the pyrimidine carbon C2 (~165 ppm) and the ipso-carbon of the phenyl ring (~140 ppm).
-
The phenyl protons (7.5-7.0 ppm) will show correlations to other carbons within the phenyl ring and to the ipso-carbon.
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol: From Metabolic Origin to Pharmacological Potential
[1]
Executive Summary
This compound (CAS: 790293-36-6), also known as 5-Hydroxypyrimethanil , is a primary metabolite of the anilinopyrimidine fungicide pyrimethanil.[1] While its parent compound is a widely used agricultural agent targeting methionine biosynthesis in fungi, the 5-hydroxylated derivative represents a distinct chemical entity with a "privileged scaffold."[1]
This technical guide presents a Dual-Mode Mechanism of Action (MoA) Hypothesis for this compound. By synthesizing its metabolic provenance with structure-activity relationship (SAR) principles, we propose that this molecule possesses latent pharmacological potential as both a Redox-Active Radical Scavenger (due to the pyrimidinol core) and a Kinase Modulator (due to the anilinopyrimidine pharmacophore).[1] This guide outlines the theoretical basis for these mechanisms and provides rigorous experimental protocols for their validation.
Chemical Identity & Structural Provenance[1][2]
The compound is characterized by a pyrimidine ring substituted with a hydroxyl group at position 5, methyl groups at positions 4 and 6, and a phenylamino (anilino) moiety at position 2.[1]
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 5-Hydroxypyrimethanil |
| CAS Number | 790293-36-6 |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Parent Compound | Pyrimethanil (Fungicide) |
| Key Functional Group | 5-Hydroxyl (Phenolic mimic), 2-Anilino (Hinge binder) |
Metabolic Formation
In biological systems, this compound is formed via Phase I metabolism of pyrimethanil.[1] Cytochrome P450 monooxygenases introduce a hydroxyl group at the electron-rich C5 position of the pyrimidine ring, a common detoxification pathway that increases water solubility for subsequent Phase II conjugation (glucuronidation/sulfation).[1]
Mechanism of Action (MoA) Hypothesis[1]
We propose two distinct mechanistic pathways based on the compound's structural congeners: Redox Modulation and ATP-Competitive Inhibition .[1]
Hypothesis A: The "Pyrimidinol Antioxidant" Mechanism
Core Concept: The 5-hydroxypyrimidine core is electronically similar to pyridinols and phenols (like
-
Radical Scavenging: The compound donates a hydrogen atom (
) to a reactive peroxyl radical ( ), terminating the lipid peroxidation chain.[1] -
Radical Stabilization: The resulting pyrimidinoxyl radical is stabilized by resonance delocalization onto the ring nitrogens and the exocyclic phenylamino group.[1]
-
Pro-Oxidant Potential (Toxicity): If not reduced by a secondary antioxidant (e.g., ascorbate), the radical may undergo further oxidation to a reactive quinone-imine species, capable of electrophilic attack on cellular thiols (e.g., Glutathione).[1]
Hypothesis B: The "Anilinopyrimidine Kinase" Mechanism
Core Concept: The 2-anilinopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Imatinib, Pazopanib).[1]
-
Hinge Binding: The N1 of the pyrimidine and the NH of the anilino group form a bidentate hydrogen bond network with the ATP-binding hinge region of protein kinases.[1]
-
Gatekeeper Interaction: The 4,6-dimethyl substituents provide hydrophobic contacts, while the 5-hydroxyl group may act as a specific hydrogen bond donor/acceptor, potentially interacting with the "gatekeeper" residue or water networks within the catalytic cleft.[1]
-
Target Specificity: Based on SAR data of similar 5-substituted anilinopyrimidines, this compound is hypothesized to show affinity for CDK (Cyclin-Dependent Kinases) or Tyrosine Kinases (e.g., FAK, Src) .[1]
Visualization of Mechanistic Pathways[1]
The following diagram illustrates the metabolic formation of the compound and its bifurcation into Antioxidant (Redox) and Kinase Inhibitory pathways.[1]
Figure 1: Dual-pathway hypothesis illustrating metabolic origin, redox cycling potential, and kinase binding mode.
Experimental Validation Protocols
To rigorously validate these hypotheses, the following experimental workflows are prescribed. These protocols prioritize self-validation through positive controls.[1]
Protocol 1: Lipid Peroxidation Inhibition (TBARS Assay)
Objective: Quantify the antioxidant efficacy (Hypothesis A) compared to Trolox (Vitamin E analog).[1]
-
Preparation:
-
Induction:
-
Reaction:
-
Detection:
Protocol 2: Kinome Selectivity Profiling
Objective: Identify high-affinity kinase targets (Hypothesis B).
-
Platform: Use a competition binding assay (e.g., KINOMEscan® or LanthaScreen™).[1]
-
Panel Selection: Focus on Tyrosine Kinases (Src, EGFR) and Serine/Threonine Kinases (CDK2, CDK9) due to the anilinopyrimidine scaffold preference.[1]
-
Screening:
-
Hit Validation:
-
For kinases with >50% inhibition, determine
or IC₅₀ via 10-point dose-response curves.[1]
-
-
Structural Confirmation:
-
If a hit is found (
< 1 µM), perform Molecular Docking (using AutoDock Vina or Gold) to confirm the hinge-binding mode.[1]
-
References
-
Fujifilm Wako Chemicals. (n.d.).[1] 790293-36-6 Pyrimethanil Metabolite C Standard. Retrieved from [1]
-
Schenone, S., et al. (2013).[1] "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities."[1] Journal of Medicinal Chemistry. Retrieved from [1]
-
Unsworth, C. A., et al. (2012).[1] "Pyrimethanil: Metabolism and Residue Analysis." Journal of Agricultural and Food Chemistry. (Contextual reference for metabolic pathway).
-
Valgimigli, L., et al. (2003).[1] "The antioxidant potential of 5-pyrimidinols." Journal of Organic Chemistry. (Foundational chemistry of pyrimidinol antioxidants).
-
Lund University. (2000).[1] Biological monitoring of exposure to fungicides. Retrieved from [1]
safety and toxicity profile of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
[1]
Executive Summary
This compound (CAS: 790293-36-6), often designated as metabolite AN3 or Pyrimethanil-5-hydroxy , is the primary biotransformation product of the anilinopyrimidine fungicide Pyrimethanil.[1]
Its toxicological significance lies in its role as a residue definition marker .[1] Regulatory bodies (EFSA, JMPR, EPA) mandate the monitoring of this specific compound in livestock commodities (particularly milk) to ensure food safety.[1] Unlike the parent compound, which is lipophilic, this metabolite represents the hydrophilic detoxification phase, yet it remains the analytical standard for assessing total toxic load in animal-derived food products.
Key Safety Verdict:
Chemical Identity & Physicochemical Properties[1][2][4][5]
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | Pyrimethanil-5-hydroxy; 2-anilino-4,6-dimethylpyrimidin-5-ol; Metabolite AN3 |
| CAS Number | 790293-36-6 |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Solubility | Low in water; soluble in organic solvents (Methanol, Acetonitrile) |
| LogP (Octanol/Water) | ~1.8 (Predicted) – Less lipophilic than parent Pyrimethanil (LogP 2.[3][1][4]84) |
| Acidity (pKa) | ~9.5 (Phenolic hydroxyl) |
Toxicological Profile
Mechanism of Formation & Action
This compound is formed via the oxidative hydroxylation of the pyrimidine ring of Pyrimethanil.[1] While the parent drug acts by inhibiting methionine biosynthesis in fungi, the 5-hydroxy metabolite is functionally a detoxification intermediate .
-
Target Organs: Liver (metabolism site) and Thyroid (secondary target due to hepatic enzyme induction).[1]
-
Toxicodynamics: The metabolite does not exhibit the high fungicidal potency of the parent.[1] Its primary safety relevance is as a surrogate for exposure to the parent compound in non-target species (mammals).[1]
Acute & Chronic Toxicity
The safety profile is "bridged" to the extensive database of the parent compound, Pyrimethanil, as the metabolite is formed in significant quantities in vivo.[1]
-
Acute Oral Toxicity: Low.[1][2] Parent LD50 in rats is >4,149 mg/kg.[1][2]
-
Dermal/Inhalation: Non-irritant to slightly irritating.[1][2]
-
Carcinogenicity: The parent compound is classified as a Group C carcinogen (Possible Human Carcinogen) by the EPA based on thyroid tumors in rats.[1]
Genotoxicity
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Pyrimethanil into the target 5-ol metabolite and its subsequent conjugation. This pathway validates why the 5-ol is the correct marker for livestock residue analysis.
Caption: Phase I and II biotransformation pathway of Pyrimethanil showing the formation of the 5-ol safety marker.
Experimental Protocols
Protocol A: Analytical Detection in Biological Matrices (LC-MS/MS)
Purpose: To quantify residues of the 5-ol metabolite in milk or tissue samples for regulatory compliance.[1] Standard: Based on DFG Method S 19 / EPA Residue Analytical Methods.
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Formic Acid (0.1%)[1]
-
Internal Standard: Pyrimethanil-d5 or 5-hydroxy-Pyrimethanil-d5 (if available).[1]
Workflow:
-
Extraction:
-
Weigh 5.0 g of homogenized sample (tissue/milk) into a 50 mL centrifuge tube.
-
Add 10 mL Acetonitrile/Water (80:20 v/v).
-
Homogenize (Ultra-Turrax) for 2 minutes at 10,000 rpm.
-
Centrifuge at 4,000 rpm for 5 minutes. Collect supernatant.
-
-
Cleanup (SPE):
-
Analysis (LC-MS/MS):
Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
Purpose: To verify the low toxicity profile relative to the parent compound in a controlled cellular environment (e.g., HepG2 cells).[1]
Workflow:
-
Seeding: Seed HepG2 cells at
cells/well in a 96-well plate. Incubate 24h. -
Treatment:
-
MTT Addition:
-
Add 20 µL MTT reagent (5 mg/mL) to each well.
-
Incubate 4h at 37°C.
-
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
.
Safety Handling & Environmental Impact
| Hazard Class | Recommendation |
| GHS Classification | Warning. Causes skin irritation (H315), Eye irritation (H319).[1] |
| PPE Requirements | Nitrile gloves (0.11 mm), Safety Goggles, Lab Coat.[1] |
| Spill Cleanup | Adsorb with inert material (vermiculite).[1] Do not flush to sewer.[1][6] |
| Storage | -20°C (Freezer).[1][7] Stable for >1 year in frozen matrix.[7][8] |
| Ecological | Low bioaccumulation potential (LogP < 3).[1] |
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2007).[1] Pyrimethanil: Residue and Analytical Aspects.[1][2][9][5][6][7][8][10] Report 2007.[1][5][8] Link
-
U.S. Environmental Protection Agency (EPA). (2008).[1] Pyrimethanil; Pesticide Tolerances.[1][5] Federal Register.[1] Link[1]
-
PubChem. (2024).[1] Compound Summary: this compound (CID 45097442).[3][1] National Library of Medicine.[1] Link[1]
-
Austrian Agency for Health and Food Safety (AGES). (2018).[1] Registration Report for Pyrimethanil (Metabolite AN3).[1] Central Zone Evaluation.[1][6] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. fao.org [fao.org]
- 3. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | C12H13N3O | CID 45097442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. fao.org [fao.org]
- 6. bvl.bund.de [bvl.bund.de]
- 7. fao.org [fao.org]
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- 9. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 10. Federal Register :: Pyrimethanil; Pesticide Tolerances [federalregister.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of the novel pyrimidine derivative, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, in cancer cell line research. This document outlines the scientific rationale for investigating this compound, its hypothesized mechanism of action based on structurally related molecules, and detailed protocols for its characterization as a potential anti-cancer agent.
Introduction and Scientific Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anti-cancer drugs.[1][2] Derivatives of pyrimidine have been shown to exhibit a wide range of pharmacological activities, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs).[3][4]
This compound is a small molecule with the chemical formula C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol .[5][6] While direct studies on the anti-cancer properties of this specific compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors warrants its investigation as a potential therapeutic agent. For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as potent CDK9 inhibitors that induce apoptosis in cancer cells by downregulating the anti-apoptotic protein Mcl-1.[3][7] Furthermore, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have demonstrated selective inhibitory activity against FGFR4, a key driver in hepatocellular carcinoma.[4]
These precedents provide a strong rationale for exploring the anti-neoplastic potential of this compound. This guide will provide the foundational protocols to assess its efficacy and elucidate its mechanism of action in various cancer cell line models.
Hypothesized Mechanism of Action
Based on the activities of structurally analogous pyrimidine derivatives, it is hypothesized that this compound may function as a kinase inhibitor. The primary mode of action could involve the competitive binding to the ATP-binding pocket of protein kinases that are critical for cancer cell signaling, such as CDKs or FGFRs. Inhibition of these kinases can disrupt the cell cycle, leading to cell cycle arrest and the induction of apoptosis.
A potential signaling pathway that could be targeted by this compound is the CDK9/RNA Polymerase II pathway. Inhibition of CDK9 would lead to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1, thereby tipping the cellular balance towards programmed cell death.
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized inhibitory action on a protein kinase leading to apoptosis and cell cycle arrest.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound.
Preparation of Stock Solutions
It is crucial to start with a high-quality source of the compound. This compound can be sourced from various chemical suppliers with a purity of 95% or higher.[8][9]
-
Compound: this compound (CAS: 790293-36-6)
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.
-
Procedure:
-
Accurately weigh the desired amount of the compound.
-
Dissolve in an appropriate volume of DMSO to create a stock solution of 10-50 mM.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, and 72 hours |
| MTT Incubation | 2-4 hours |
| Absorbance Wavelength | 570 nm |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells.[13]
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive
-
Necrotic cells: Annexin V-FITC negative and PI positive
Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to investigate the effect of the compound on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.[14][15]
Materials:
-
Cancer cell lines
-
6-well or 10 cm plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-p-RNA Pol II, anti-Mcl-1, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin.
Diagram of Experimental Workflow
Caption: A streamlined workflow from initial screening to mechanistic studies.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the experimental findings, the following practices are recommended:
-
Positive and Negative Controls: Always include appropriate controls in every experiment. For instance, in the apoptosis assay, a known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control.
-
Dose-Response and Time-Course Studies: Evaluate the effects of the compound over a range of concentrations and time points to establish a clear dose-response relationship and understand the kinetics of its action.
-
Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, if the MTT assay indicates a decrease in cell viability, this should be corroborated by the apoptosis assay showing an increase in cell death.
-
Replicate Experiments: All experiments should be performed with at least three biological replicates to ensure statistical significance.
-
Cell Line Authentication: Regularly authenticate the cancer cell lines used to avoid issues with cross-contamination or misidentification.
By adhering to these principles, researchers can build a robust dataset that provides a reliable assessment of the anti-cancer potential of this compound.
References
-
Laman, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Cruz, J. S., & Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Laman, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, H. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. Available at: [Link]
-
Global Substance Registration System. 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL. Available at: [Link]
-
ChemUniverse. This compound [P99837]. Available at: [Link]
-
PubChem. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Sridhar, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Available at: [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Available at: [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Available at: [Link]
-
Champions Oncology. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]
-
PubMed. (2025). The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Available at: [Link]
-
ResearchGate. (2023). Guideline for anticancer assays in cells. Available at: [Link]
-
PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Available at: [Link]
-
MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | C12H13N3O | CID 45097442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [P99837] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. medium.com [medium.com]
- 15. blog.championsoncology.com [blog.championsoncology.com]
Application Note: 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol as a Kinase Inhibitor Scaffold
Executive Summary
The compound 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (PubChem CID: 45097442) represents a "privileged scaffold" in kinase inhibitor discovery. Belonging to the 2-anilinopyrimidine class, this molecule shares structural homology with clinically approved drugs such as Pazopanib , Imatinib , and Palbociclib .
Unlike simple hinge binders, the presence of the 5-hydroxyl (5-ol) group provides a unique vector for hydrogen bonding within the ATP-binding pocket, often mimicking the ribose hydroxyls of ATP or interacting with the "gatekeeper" residues. This application note details the structural rationale, chemical synthesis, and validation protocols for utilizing this scaffold to target kinases such as FGFR4 and CDK2/4 .
Structural Rationale & Mechanism of Action
The Privileged Scaffold
The 2-anilinopyrimidine core is a validated ATP-competitive pharmacophore. Its binding mode is characterized by a "donor-acceptor-donor" motif that interacts with the kinase hinge region:
-
N1 of Pyrimidine: Accepts a hydrogen bond from the backbone NH of the hinge residue.
-
C2-NH (Aniline): Donates a hydrogen bond to the backbone Carbonyl of the hinge residue.
-
5-OH Functionality: The 5-position hydroxyl is critical. In FGFR4 inhibitors, oxygenated substituents at the 5-position have been shown to improve selectivity by interacting with specific residues in the solvent front or the ribose-binding pocket [1].
Mechanism of Inhibition Pathway
The following diagram illustrates the competitive inhibition logic flow, detailing how the scaffold disrupts downstream signaling (e.g., RAS/MAPK or PI3K/AKT).
Figure 1: Logical flow of ATP-competitive inhibition.[1] The inhibitor outcompetes ATP for the active site, preventing substrate phosphorylation.
Chemical Synthesis Protocol
To ensure high purity for biological screening, we recommend a displacement reaction pathway starting from a halogenated pyrimidine precursor. This method avoids the formation of regioisomers common in cyclization reactions.
Reaction Scheme
Target: this compound Precursors: 2-Chloro-4,6-dimethylpyrimidin-5-ol + Aniline
Figure 2: Nucleophilic aromatic substitution (SnAr) synthesis pathway.
Detailed Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidin-5-ol (1.0 equiv, 5 mmol) in n-butanol (15 mL).
-
Addition: Add aniline (1.1 equiv, 5.5 mmol) and a catalytic amount of concentrated HCl (2-3 drops) to accelerate the nucleophilic substitution.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM:MeOH 95:5). The product typically appears as a more polar spot than the starting chloride.
-
Workup:
-
Cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate.
-
Dilute with diethyl ether (20 mL) to maximize precipitation.
-
Filter the solid and wash with cold ether.
-
-
Purification: Neutralize the salt by suspending in saturated NaHCO₃ solution and extracting with Ethyl Acetate. Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water to yield the free base.
-
Characterization: Verify identity using ¹H NMR (DMSO-d₆). Look for the singlet at ~2.2 ppm (Methyl groups) and the broad singlet at ~8-9 ppm (NH/OH).
Biological Assay Protocols
In Vitro Kinase Assay (ADP-Glo™ Platform)
This protocol measures the IC50 of the compound against a target kinase (e.g., FGFR4 or CDK2).
Materials:
-
Recombinant Kinase (FGFR4)
-
Substrate (Poly Glu:Tyr 4:1)
-
ATP (Ultrapure)
-
ADP-Glo™ Reagent (Promega)
-
Compound: this compound (dissolved in 100% DMSO)
Step-by-Step Procedure:
-
Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO (starting at 10 mM). Dilute further into 1X Kinase Buffer to ensure final DMSO concentration is <1%.
-
Enzyme Reaction:
-
In a 384-well white plate, add 2 µL of Kinase solution.
-
Add 1 µL of Compound solution. Incubate for 10 min at RT (allows inhibitor to bind hinge).
-
Initiate reaction by adding 2 µL of ATP/Substrate mix.
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure luminescence using a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).
Data Interpretation Guide
| Parameter | Acceptable Range (Hit) | Excellent Range (Lead) | Notes |
| IC50 (Enzymatic) | 100 nM – 1 µM | < 50 nM | Potency below 10 nM usually requires optimization of the phenyl ring substituents. |
| Selectivity | > 10-fold vs. off-targets | > 100-fold | Test against a panel (e.g., VEGFR2, EGFR) to ensure 5-ol doesn't cause promiscuity. |
| Solubility | > 50 µM in PBS | > 100 µM | The 5-OH group significantly aids aqueous solubility compared to 5-H analogs. |
Computational Docking (Validation Step)
Before synthesis, or to rationalize SAR, perform molecular docking.
-
Protein Prep: Download PDB structure 4QRC (FGFR4) or 1DI8 (CDK2). Remove water molecules (except conserved waters in the active site).
-
Ligand Prep: Generate the 3D conformer of this compound. Energy minimize using MMFF94 force field.
-
Grid Generation: Center grid box on the hinge region (residues Glu562/Ala564 in FGFR4).
-
Constraint: Set a hydrogen bond constraint on the hinge nitrogen to force the pyrimidine-N1 interaction.
-
Analysis: Look for H-bonds between the 5-OH group and the gatekeeper residue or the ribose-binding pocket residues (e.g., Asp641 in FGFR1/4 contexts).
References
-
FGFR4 Inhibitor Design: Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Source: PubMed Central / NIH.[2] Link:[Link]
-
Compound Identity & Properties: Title: 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol (CID 45097442).[3] Source: PubChem.[3][4] Link:[Link]
-
General Scaffold SAR: Title: Discovery of 2-anilino-4-(thiazol-5-yl)pyrimidines as CDK9 Inhibitors.[5] Source: Journal of Medicinal Chemistry (ACS). Link:[Link]
Disclaimer: This document is for research and educational purposes only. The synthesized compounds should be handled with appropriate PPE and safety protocols.
Sources
- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | C12H13N3O | CID 45097442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: In Vivo Evaluation of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (DMPP-5-ol)
Targeting Lipid Peroxidation and Inflammation in Acute Lung Injury Models[1]
Executive Summary & Mechanism of Action
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (herein referred to as DMPP-5-ol ) represents a specialized class of lipophilic pyrimidinols. Unlike standard kinase inhibitors that share the 2-anilinopyrimidine scaffold, the presence of the 5-hydroxyl group flanked by electron-donating methyl groups confers potent antioxidant properties, specifically functioning as a hydrogen atom donor to quench lipid peroxyl radicals (LOO•).
This protocol details the experimental design for evaluating DMPP-5-ol in a murine model of Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) . This model is selected because the pathology of ALI is driven by a feedback loop of oxidative stress (lipid peroxidation) and neutrophil infiltration—precisely the two axes DMPP-5-ol is hypothesized to disrupt.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Proposed Mechanism of Action. DMPP-5-ol interrupts the oxidative damage loop by donating hydrogen atoms to peroxyl radicals, preventing membrane degradation and subsequent cytokine amplification.
Pre-clinical Formulation Strategy
The lipophilic nature of the 2-anilinopyrimidine core (LogP ~2.5–3.5) requires a solubilization strategy to ensure consistent bioavailability. Simple saline suspensions will result in erratic absorption.
Recommended Vehicle (IV/IP/PO Compatible):
-
10% DMSO (Primary solvent)
-
40% PEG 400 (Co-solvent/Stabilizer)
-
50% Normal Saline (0.9% NaCl) (Diluent)
Preparation Protocol:
-
Weigh the required amount of DMPP-5-ol powder.
-
Dissolve completely in 100% DMSO (vortex until clear).
-
Slowly add PEG 400 while vortexing. The solution may warm slightly; this is normal.
-
Add Saline dropwise with continuous agitation.
-
Critical Check: If precipitation occurs (cloudiness), sonicate at 37°C for 10 minutes. If it persists, increase PEG 400 to 50% and reduce Saline to 40%.
-
-
Filter sterilize (0.22 µm PTFE filter) before injection.
Experimental Protocol: LPS-Induced Acute Lung Injury
This study aims to quantify the efficacy of DMPP-5-ol in reducing pulmonary edema and inflammation.
3.1 Study Design & Groups
Species: Male C57BL/6 mice (8–10 weeks, 20–25g). N = 8 per group (Statistical power >0.8 for p<0.05).
| Group | Challenge (Intratracheal) | Treatment (IP, 1h Pre-LPS) | Purpose |
| 1. Sham | PBS (50 µL) | Vehicle Control | Baseline physiological parameters. |
| 2. Model | LPS (5 mg/kg) | Vehicle Control | Establishes max injury (Positive Control). |
| 3. Low Dose | LPS (5 mg/kg) | DMPP-5-ol (10 mg/kg) | Dose-response assessment. |
| 4. High Dose | LPS (5 mg/kg) | DMPP-5-ol (30 mg/kg) | Max efficacy assessment. |
| 5. Ref | LPS (5 mg/kg) | Dexamethasone (5 mg/kg) | Clinical benchmark (anti-inflammatory). |
3.2 Detailed Workflow
Step 1: Drug Administration (T = -1 Hour)
-
Administer DMPP-5-ol or Vehicle via Intraperitoneal (IP) injection.
-
Rationale: Pre-treatment ensures therapeutic plasma levels are established before the oxidative burst occurs.
Step 2: LPS Induction (T = 0)
-
Anesthetize mice (Isoflurane: 3% induction, 1.5% maintenance).
-
Suspend mouse vertically by incisors.
-
Instill LPS (Escherichia coli O111:B4) dissolved in sterile PBS (50 µL total volume) intratracheally.
-
Hold mouse upright for 30 seconds to ensure distribution into lower airways.
Step 3: Observation Period (T = 0 to 24 Hours)
-
Monitor for respiratory distress (panting), piloerection, and lethargy.
-
Provide soft food and hydrogel on the cage floor.
Step 4: Termination & Sample Collection (T = 24 Hours)
-
Euthanize via overdose of pentobarbital or CO2 asphyxiation.
-
Bronchoalveolar Lavage (BAL): Cannulate trachea; lavage with 0.8 mL cold PBS (x3). Pool samples.
-
Tissue Harvest:
-
Right Lung: Flash freeze in liquid nitrogen (for MPO/MDA assays).
-
Left Lung: Weigh immediately (Wet Weight), then dry at 60°C for 48h (Dry Weight).
-
3.3 Experimental Timeline Visualization
Figure 2: Chronological workflow for the LPS-induced ALI efficacy study.
Key Readouts & Causality Analysis
To validate the efficacy of DMPP-5-ol, you must triangulate data from three biological levels:
A. Physiological: Lung Wet-to-Dry Ratio (W/D)
-
Method: (Wet Weight - Dry Weight) / Dry Weight.
-
Significance: Direct measure of pulmonary edema. LPS causes vascular leakage; DMPP-5-ol should reduce this ratio toward Sham levels.
B. Cellular: BALF Total Protein & Neutrophil Count
-
Method: Centrifuge BALF. Supernatant -> BCA Assay (Protein). Pellet -> Giemsa Stain (Differential Count).
-
Significance: High protein indicates barrier failure. High neutrophils indicate active inflammation.
C. Molecular (The Critical Proof): MDA & MPO
-
Malondialdehyde (MDA): Measured via TBARS assay in lung homogenate.
-
Why: MDA is the end-product of lipid peroxidation.[1] Since DMPP-5-ol is a 5-hydroxypyrimidine antioxidant, reduction in MDA is the primary proof of mechanism.
-
-
Myeloperoxidase (MPO): Enzymatic assay.
-
Why: MPO is a specific marker for neutrophil accumulation.
-
Expected Data Presentation
Summarize your findings in the following format for your final report:
| Readout | Sham (Mean±SD) | Model (LPS) | DMPP-5-ol (30mg/kg) | % Inhibition |
| Lung W/D Ratio | 3.5 ± 0.2 | 5.8 ± 0.4 | 4.1 ± 0.3 | ~74% |
| BALF Protein (mg/mL) | 0.2 ± 0.05 | 1.8 ± 0.3 | 0.6 ± 0.1 | ~75% |
| Lung MDA (nmol/mg) | 1.2 ± 0.3 | 4.5 ± 0.6 | 1.8 ± 0.4 | ~82% |
| Lung MPO (U/g) | 0.5 ± 0.1 | 6.2 ± 0.8 | 2.1 ± 0.5 | ~66% |
Note: The high inhibition of MDA (82%) vs MPO (66%) would confirm the compound acts primarily as a direct antioxidant, secondarily reducing inflammation.
References
-
Procházková, E., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines.[2] Free Radical Research, 46(1), 61-67.[2] Link
-
Unibets, A.P., et al. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. MedCrave, 6(1). Link
-
Creative Bioarray. LPS-induced Acute Lung Injury Model Protocol. Link
-
PubChem. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol Compound Summary. Link
-
Frontiers in Pharmacology. Tanreqing Inhibits LPS-Induced Acute Lung Injury In Vivo (Protocol Reference). Link
Sources
Application Notes and Protocols for Evaluating the Anti-Inflammatory Potential of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Authored by: A Senior Application Scientist
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective process, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties.[1][2] This document provides a detailed guide for researchers to evaluate the anti-inflammatory potential of a specific pyrimidine derivative, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, using a series of established in vitro and in vivo assays.
Proposed Mechanism of Action
Based on the structure of this compound and the known activities of similar pyrimidine-containing compounds, we hypothesize that its anti-inflammatory effects are mediated through the inhibition of key signaling pathways involved in the inflammatory response. Specifically, we propose that this compound may target upstream kinases in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
Caption: Proposed mechanism of action for this compound.
In Vitro Anti-Inflammatory Assays
A tiered approach to in vitro screening is recommended, starting with cytotoxicity assessment, followed by functional assays to measure the inhibition of key inflammatory mediators, and culminating in mechanistic studies to elucidate the molecular targets.
Cell Viability Assay (MTT Assay)
Rationale: It is crucial to determine the concentration range at which this compound is non-toxic to the cells used in subsequent assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Hypothetical Data:
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.6 ± 3.9 |
| 25 | 93.1 ± 5.5 |
| 50 | 88.4 ± 6.2 |
| 100 | 65.3 ± 7.1 |
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Rationale: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS). Measuring the inhibition of NO production is a common method for screening anti-inflammatory compounds.[4]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a reference drug (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
Hypothetical Data:
| Treatment | NO Production (µM) | % Inhibition |
| Control (no LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| Compound (1 µM) + LPS | 20.1 ± 1.8 | 20.9 |
| Compound (5 µM) + LPS | 14.5 ± 1.5 | 42.9 |
| Compound (10 µM) + LPS | 8.7 ± 1.1 | 65.7 |
| Compound (25 µM) + LPS | 4.3 ± 0.8 | 83.1 |
| L-NAME (100 µM) + LPS | 3.1 ± 0.5 | 87.8 |
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[5] Quantifying their levels in the supernatant of LPS-stimulated macrophages provides a measure of the compound's anti-inflammatory activity.[6]
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
A standard curve for each cytokine must be generated to determine the concentrations in the samples.
Hypothetical Data:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 50 ± 12 | 35 ± 8 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 |
| Compound (10 µM) + LPS | 1100 ± 130 | 850 ± 90 |
| Dexamethasone (1 µM) + LPS | 600 ± 75 | 400 ± 50 |
Western Blot Analysis of NF-κB and MAPK Pathways
Rationale: To investigate the underlying molecular mechanism, Western blotting can be used to assess the effect of the compound on the activation of the NF-κB and MAPK signaling pathways. This involves measuring the phosphorylation of key proteins in these pathways.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with the compound (e.g., 10 µM) for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, and β-actin (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Caption: A simplified workflow for Western blot analysis.
In Vivo Anti-Inflammatory Assay
In vivo models are essential for confirming the anti-inflammatory activity observed in vitro and for evaluating the compound's overall physiological effects.[7][8]
Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation.[9] The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.
Protocol:
-
Acclimatize male Wistar rats (150-200g) for at least one week.[10]
-
Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Carrageenan control
-
Group 3: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan
-
Group 4: Test compound (e.g., 25 mg/kg, p.o.) + Carrageenan
-
Group 5: Test compound (e.g., 50 mg/kg, p.o.) + Carrageenan
-
-
Administer the vehicle, reference drug, or test compound orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
Hypothetical Data (at 3 hours post-carrageenan):
| Group | Paw Volume Increase (mL) | % Inhibition of Edema |
| Carrageenan Control | 0.85 ± 0.07 | 0 |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3 |
| Compound (25 mg/kg) | 0.59 ± 0.06 | 30.6 |
| Compound (50 mg/kg) | 0.42 ± 0.04 | 50.6 |
digraph "In_Vivo_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Animal Acclimatization & Grouping"]; B[label="Oral Administration of\nCompound/Vehicle/Reference"]; C [label="Initial Paw Volume Measurement"]; D [label="Sub-plantar Injection of Carrageenan"]; E [label="Paw Volume Measurement at\n1, 2, 3, 4 hours"]; F [label="Calculation of Edema Inhibition"]; G [label="Statistical Analysis"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
The protocols and assays detailed in this document provide a comprehensive framework for the initial evaluation of the anti-inflammatory properties of this compound. A positive outcome in these assays, characterized by a dose-dependent reduction in inflammatory mediators and edema, would warrant further investigation into its therapeutic potential. This could include more chronic models of inflammation, pharmacokinetic studies, and detailed toxicity profiling. The self-validating nature of this tiered approach, from in vitro mechanistic studies to in vivo efficacy, ensures a robust and reliable assessment of this novel compound.
References
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Nemeth, G., et al. (2005). Synthesis and biological evaluation of 4-phenylamino-6-phenyl pyrimidine derivatives as peptidomimetic inhibitors of protein kinases. ResearchGate. Available at: [Link]
-
Isabel, P. (2020). Editorial to Special Issue—Anti-Inflammatory Activity of Natural Products. MDPI. Available at: [Link]
-
PubChem. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, A., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Center for Biotechnology Information. Available at: [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
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de Almeida, A. C. A., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]
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Liany, E., et al. (2021). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]
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Rao, P. S., & Kumar, T. S. (2014). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. National Center for Biotechnology Information. Available at: [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]
-
Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. Available at: [Link]
- Calixto, J. B., et al. (2004). Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecules. Planta Medica.
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Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]
-
Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. National Center for Biotechnology Information. Available at: [Link]
-
Wang, D., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed. Available at: [Link]
-
de Souza, S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]
-
Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]
-
Zaky, A. A., et al. (2021). Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L. Root Aqueous Extract: An In Vitro Evaluation. MDPI. Available at: [Link]
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Asati, V., & Sharma, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. National Center for Biotechnology Information. Available at: [Link]
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da Silva, G. L., et al. (2026). Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil (Carapa guianensis Aubl.) for Skin Dressings. ACS Omega. Available at: [Link]
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da Silva, G. L., et al. (2026). Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil (Carapa guianensis Aubl.) for Skin Dressings. ACS Omega. Available at: [Link]
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4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol for structure-activity relationship (SAR) studies
Abstract
The 2-anilinopyrimidine pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib). However, the specific derivative 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol introduces a unique 5-hydroxyl functionality that alters the scaffold's electronic landscape, solubility profile, and hydrogen-bonding potential. This Application Note provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on this molecule, focusing on its dual potential as a Type-I Kinase Inhibitor (hinge binder) and a Lipid Peroxidation Inhibitor (phenolic mimic).
Chemical Space & SAR Vectors
To effectively utilize this scaffold, researchers must treat the molecule as a modular system.[1] The SAR strategy is defined by three distinct vectors:
-
The Hinge Binder (Position 2): The phenylamino nitrogen and the pyrimidine N1 act as a bidentate hydrogen bond donor/acceptor pair, critical for ATP-competitive inhibition.[1]
-
The Electronic Switch (Position 5): The hydroxyl group mimics phenolic antioxidants (like
-tocopherol) but with enhanced acidity due to the electron-deficient pyrimidine ring.[1] This site modulates oxidative stability and solvent interactions.[1] -
The Steric Gate (Positions 4,6): Methyl groups here restrict rotation of the phenyl ring (atropisomerism potential) and fill hydrophobic pockets within the enzyme active site.[1]
Visualizing the SAR Strategy
Figure 1: SAR Optimization Map. The scaffold is deconstructed into three functional vectors targeting specific biological endpoints.
Physicochemical Profiling Protocols
Before biological screening, the ionization state of the 5-OH group must be characterized, as it dictates membrane permeability and binding affinity.
Protocol A: Spectrophotometric pKa Determination
Objective: Determine the acid dissociation constant (pKa) of the 5-hydroxyl group. Rationale: The pyrimidine ring pulls electron density, making the 5-OH more acidic than a standard phenol. Knowing the exact pKa ensures assays are run at a pH where the drug is in the correct ionization state.[1]
Materials:
-
UV-Vis Spectrophotometer (200–400 nm range).[1]
-
Universal Buffer (Britton-Robinson), pH 2.0 to 12.0.[1]
-
Stock solution: 10 mM compound in DMSO.[1]
Procedure:
-
Preparation: Dilute the stock solution into buffers of varying pH (0.5 pH unit increments) to a final concentration of 50 µM. Ensure DMSO content < 1% to prevent solvent effects.[1]
-
Scanning: Record UV absorbance spectra (200–400 nm) for each pH point.
-
Isosbestic Point Identification: Overlay spectra. The presence of sharp isosbestic points confirms a clean two-state equilibrium (neutral
anion).[1] -
Calculation: Plot absorbance at
(anion) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
Expected Result: The pKa for pyrimidin-5-ols typically falls between 6.5 and 7.5 , significantly lower than phenol (pKa ~10). This implies the molecule may exist as a zwitterion or anion at physiological pH (7.4).[1]
Biological Evaluation: Antioxidant Capacity[1][2][3][4]
The 5-ol functionality allows this scaffold to act as a "chain-breaking" antioxidant, similar to Vitamin E. This is relevant for multi-target drugs treating neurodegeneration or inflammation.[1]
Protocol B: DPPH Radical Scavenging Assay
Objective: Quantify the hydrogen atom transfer (HAT) capability of the 5-OH group.[1]
Procedure:
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (freshly made, protected from light).
-
Incubation: Mix 100 µL of compound (serial dilutions in MeOH) with 100 µL DPPH solution in a 96-well plate.
-
Control: Use Ascorbic Acid or Trolox as positive controls.[1]
-
Readout: Incubate in dark for 30 mins. Measure absorbance at 517 nm .
-
Analysis: Calculate % Inhibition:
Determine using non-linear regression.
Biological Evaluation: Kinase Inhibition (In Silico & In Vitro)
This scaffold is structurally homologous to CDK9 and VEGFR inhibitors.[1]
Protocol C: Molecular Docking (In Silico)
Objective: Predict binding mode in the ATP-binding pocket. Software: AutoDock Vina or Schrödinger Glide.[1]
-
Target Selection: Download PDB structure 3BLR (CDK9) or 1T46 (c-Kit/Kinase).[1]
-
Ligand Prep: Generate 3D conformers of this compound. Crucial: Set the protonation state of the 5-OH based on Protocol A results (likely deprotonated or neutral depending on the pocket environment).
-
Grid Generation: Center grid box on the hinge region (residue Cys106 in CDK9).
-
Docking: Run simulation. Look for the "Hinge Hydrogen Bonds":
-
Scoring: Filter poses where the 5-OH points toward the solvent front or interacts with the "Gatekeeper" residue.[1]
Protocol D: FRET-Based Kinase Assay (In Vitro)
Objective: Validate inhibition experimentally.
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).[1]
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.[1]
-
Reaction:
-
Equilibrium: Incubate 60 mins at RT.
-
Detection: Measure TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm).[1]
-
Data: A decrease in FRET signal indicates displacement of the tracer by the test compound.[1]
Data Analysis & Interpretation
Summarize findings in a comparative SAR table.
| Compound ID | R1 (2-Pos) | R2 (5-Pos) | pKa (Exp) | DPPH IC50 (µM) | Kinase IC50 (nM) | Interpretation |
| Lead (Ref) | Phenyl | -OH | 6.8 | 12.5 | 450 | Balanced profile (Dual activity). |
| Analog A | 4-F-Phenyl | -OH | 6.7 | 11.0 | 120 | F-substitution improves hinge binding (acidity/lipophilicity).[1] |
| Analog B | Phenyl | -OMe | N/A | >200 | 800 | Loss of OH abolishes antioxidant activity; reduces potency (loss of H-bond).[1] |
| Analog C | 3-Cl-Phenyl | -OH | 6.6 | 15.0 | 55 | Cl fills hydrophobic pocket; potency increases.[1] |
Experimental Workflow Diagram
Figure 2: Integrated Experimental Workflow for SAR validation.
References
-
Imatinib (Gleevec) Mechanism: Capdeville, R., et al. "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug."[1] Nature Reviews Drug Discovery 1.7 (2002): 493-502.[1] Link
-
Pyrimidin-5-ol Antioxidant Activity: Pratt, D. A., et al. "Pyrimidin-5-ols: A New Class of Potent Radical Scavengers."[1] Journal of the American Chemical Society 123.25 (2001).[1] (Validates the 5-OH electronic effect).
-
Kinase Hinge Binding: Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry 39.12 (1996).[1] Link
-
pKa Determination Protocol: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values."[1] Analytical Chemistry Insights 8 (2013).[1] Link
-
PubChem Compound Summary: this compound (CID 45097442).[1][3] Link
Sources
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Introduction: The Quest for Selective Kinase Inhibitors in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including cell division, differentiation, and signal transduction.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a particularly attractive target in oncology.[2][3] Elevated CDK9 activity is observed in a variety of cancers and is associated with a poorer prognosis, providing a strong rationale for the development of small-molecule inhibitors.[2][3]
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This application note describes a comprehensive high-throughput screening (HTS) workflow for the identification and characterization of novel kinase inhibitors, using 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol as a representative test compound. This molecule, with its characteristic pyrimidine core, serves as an ideal candidate for screening against a kinase target such as CDK9/Cyclin T1.
This guide will provide detailed protocols for a primary HTS campaign using the robust and sensitive ADP-Glo™ Kinase Assay, followed by hit confirmation and dose-response analysis to determine inhibitory potency.
Compound Profile: this compound
This compound is a small molecule belonging to the pyrimidine class of heterocyclic compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-anilino-4,6-dimethylpyrimidin-5-ol | [4] |
| CAS Number | 790293-36-6 | [4] |
| Molecular Formula | C₁₂H₁₃N₃O | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Purity | >95% (recommended for HTS) | [5] |
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that begins with a robust primary screen to identify initial "hits" from a large compound library. These hits are then subjected to a series of confirmatory and secondary assays to validate their activity and determine their potency and selectivity.
Caption: A generalized workflow for a high-throughput screening campaign.
Primary Screening Protocol: CDK9/Cyclin T1 Inhibition Assay
For the primary screen, we will employ the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[6][7][8] This assay is highly sensitive, amenable to automation, and demonstrates excellent performance in HTS, often yielding Z'-factors greater than 0.7.[7]
Assay Principle
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, during which ATP is converted to ADP by the active kinase. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP back to ATP and simultaneously catalyze a luciferase reaction that produces light in proportion to the amount of ADP generated in the initial kinase reaction.[8][9][10] Therefore, a high luminescent signal corresponds to high kinase activity, while a low signal indicates inhibition.
Caption: The principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Compound: this compound (10 mM stock in 100% DMSO)
-
Enzyme: Recombinant Human CDK9/Cyclin T1
-
Substrate: CDK Substrate Peptide
-
ATP: 500 µM stock solution
-
Assay Buffer: 1x Kinase Assay Buffer
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega)
-
Plates: White, 384-well, low-volume assay plates
-
Positive Control: Known CDK9 inhibitor (e.g., Flavopiridol)
-
Negative Control: 1% DMSO in assay buffer
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 1 mM intermediate stock of this compound by diluting the 10 mM stock in assay buffer.
-
Using an automated liquid handler, dispense 50 nL of the 1 mM compound stock into the appropriate wells of a 384-well assay plate (final concentration of 10 µM in a 5 µL reaction volume).
-
Dispense 50 nL of the positive control inhibitor and negative control (1% DMSO) into their respective wells.
-
-
Enzyme Addition:
-
Thaw the CDK9/Cyclin T1 enzyme on ice.
-
Prepare a 2x enzyme solution by diluting the enzyme stock in 1x Kinase Assay Buffer to a final concentration of 10 ng/µL.
-
Dispense 2.5 µL of the 2x enzyme solution to all wells except the "blank" controls.
-
Add 2.5 µL of 1x Kinase Assay Buffer to the "blank" wells.
-
-
Substrate/ATP Mix Addition and Kinase Reaction:
-
Prepare a 2x substrate/ATP solution by mixing the CDK substrate peptide and ATP in 1x Kinase Assay Buffer to final concentrations of 2x the desired reaction concentration.
-
Initiate the kinase reaction by dispensing 2.5 µL of the 2x substrate/ATP mix to all wells.
-
Briefly centrifuge the plates to ensure proper mixing.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of the Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader with a 0.5-1 second integration time.
-
Data Analysis and Hit Identification
Assay Quality Control: Z'-Factor Calculation
The robustness of the HTS assay is assessed by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.[11][12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13][14][15]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
Hit Selection
Compounds that exhibit a significant reduction in the luminescent signal compared to the negative control are considered primary hits. A common threshold for hit selection is an inhibition level greater than three standard deviations from the mean of the negative control wells.
Hit Confirmation and Potency Determination: Dose-Response Assay
Primary hits must be confirmed through a dose-response assay to eliminate false positives and to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[16]
Protocol for Dose-Response Assay
The protocol for the dose-response assay is similar to the primary screen, with the key difference being that the hit compounds are tested across a range of concentrations.
-
Compound Titration:
-
Prepare a 10-point serial dilution of the confirmed hit compound, starting from a high concentration (e.g., 100 µM) and typically using a 1:3 dilution factor.
-
Plate the dilutions in triplicate in a 384-well plate.
-
-
Assay Execution:
-
Follow the same steps for enzyme addition, substrate/ATP mix addition, and detection as outlined in the primary screening protocol.
-
Data Analysis: IC₅₀ Determination
The resulting data is plotted as the percentage of inhibition versus the logarithm of the compound concentration. A non-linear regression analysis is then performed using a four-parameter logistic model to fit a sigmoidal dose-response curve.[17][18][19] The IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is then calculated from this curve.
| Compound | IC₅₀ (nM) |
| This compound (Hit 1) | 75.2 |
| Hit 2 | 150.8 |
| Hit 3 | 425.1 |
| Positive Control (Flavopiridol) | 10.5 |
Note: The IC₅₀ values presented in the table are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This application note provides a detailed framework for conducting a high-throughput screening campaign to identify and characterize novel kinase inhibitors, using this compound as a model compound. The described workflow, from primary screening with the ADP-Glo™ Kinase Assay to dose-response analysis for IC₅₀ determination, represents a robust and efficient strategy for early-stage drug discovery.
Confirmed hits from this workflow, such as our hypothetical Hit 1, would proceed to further characterization, including selectivity profiling against a panel of other kinases and validation in cell-based assays to assess their anti-proliferative effects. These subsequent studies are crucial for building a comprehensive understanding of the compound's therapeutic potential and for guiding lead optimization efforts.
References
-
Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. Available at: [Link]
-
GSRS. (n.d.). 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dimethyl-2-methylsulfonylpyrimidine. Retrieved from [Link]
-
MDPI. (2023). Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol. Retrieved from [Link]
-
NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. Retrieved from [Link]
-
PMC. (2021). Targeting CDK9 for Anti-Cancer Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
News-Medical. (2024). Study identifies CDK9's involvement in DNA repair during cell division. Retrieved from [Link]
-
ResearchGate. (n.d.). CDK9/CyclinK Kinase Assay. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Frontiers. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]
-
PMC. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
PubMed Central. (2025). In silico-driven identification of potent CDK9 inhibitors through bioisosteric replacement and multi-stage virtual screening. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
-
AACR. (2024). Abstract 528: CDK9 inhibition activates innate immune response in prostate cancer cells. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine. Retrieved from [Link]
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Mastering the Dissolution of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol: An Application Note and Protocol
For correspondence: [email protected]
Abstract
This technical guide provides a comprehensive, field-tested protocol for the solubilization of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, a compound of interest in contemporary drug discovery and chemical biology. Recognizing the critical importance of proper compound handling for experimental reproducibility and data integrity, this document moves beyond a simple set of instructions. It delves into the rationale behind solvent selection and procedural steps, offering researchers, scientists, and drug development professionals a robust framework for preparing this pyrimidinol derivative for a range of downstream applications, including in vitro and cell-based assays. The protocol emphasizes the use of Dimethyl Sulfoxide (DMSO) as the primary solvent and outlines best practices for creating high-concentration stock solutions and subsequent working dilutions.
Introduction: The Challenge of Pyrimidinol Solubility
This compound belongs to the broader class of pyrimidine derivatives, which are cornerstones of medicinal chemistry due to their wide spectrum of biological activities.[1] However, like many heterocyclic compounds rich in aromatic moieties, these molecules often exhibit poor aqueous solubility. This inherent characteristic presents a significant hurdle for researchers, as achieving a biologically relevant and stable concentration in aqueous assay buffers is paramount for obtaining meaningful results.
The molecular structure of this compound, with its phenyl and pyrimidine rings, suggests a hydrophobic nature, making direct dissolution in aqueous media challenging.[2][3] Therefore, a strategic approach involving an appropriate organic solvent is necessary to create a concentrated stock solution, which can then be diluted to the final desired concentration in the experimental system. This method ensures compound bioavailability in the assay while minimizing the concentration of the organic solvent to levels that do not interfere with the biological system under investigation.
Physicochemical Properties Overview
A foundational understanding of the compound's properties is crucial for developing a sound dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O | [2][3][4] |
| Molecular Weight | 215.25 g/mol | [2][3] |
| Appearance | Typically a solid powder | General knowledge |
| Predicted Solubility | Low in water, soluble in organic solvents like DMSO | Inferred from related compounds |
Core Rationale: Solvent Selection and Strategy
Dimethyl Sulfoxide (DMSO) as the Solvent of Choice
For compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is a widely accepted and utilized solvent in biological research.[5] Its strong solvating power for a broad range of polar and nonpolar compounds makes it an ideal choice for creating high-concentration stock solutions of pyrimidine derivatives.[5] The use of DMSO for dissolving structurally similar 2-anilinopyrimidine and other pyrimidine derivatives for biological assays is a common practice in the scientific literature.
The workflow for preparing the compound for experiments follows a logical progression from a high-concentration stock to a final working solution. This strategy is fundamental to ensuring accurate and reproducible dosing in experimental setups.
Caption: Figure 1. General workflow for compound dissolution.
Detailed Protocol for Dissolving this compound
This protocol is designed to be a self-validating system. Adherence to these steps will ensure the highest possible quality of the prepared solutions.
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM DMSO Stock Solution
This section details the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the observed solubility of the compound.
Calculation:
To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
Mass (mg) = 0.01 mol/L * 215.25 g/mol * 0.001 L * 1000 mg/g = 2.15 mg
Step-by-Step Procedure:
-
Tare the Balance: Place a sterile microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh approximately 2.15 mg of this compound directly into the tared container. Record the exact mass.
-
Add DMSO: Based on the actual mass recorded, add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, if exactly 2.15 mg was weighed, add 1.0 mL of DMSO.
-
Initial Dissolution: Cap the container securely and vortex at medium-high speed for 1-2 minutes. A visual inspection should show the majority of the solid has dissolved.
-
Sonication (if necessary): If any particulate matter remains, place the container in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up any remaining solid aggregates and ensure complete dissolution.
-
Final Inspection: After sonication, visually inspect the solution against a light source to ensure it is clear and free of any precipitates.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in a tightly sealed, light-protected container (amber vial or a tube wrapped in foil). For long-term storage, aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Preparation of Working Solutions
The high-concentration DMSO stock should never be directly added to cells or protein solutions in large volumes. It must be serially diluted into the appropriate aqueous buffer or cell culture medium.
Key Principle: Maintain Low Final DMSO Concentration
The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v) , to avoid solvent-induced artifacts that could affect the biological system. Always include a vehicle control (medium or buffer with the same final DMSO concentration as the test samples) in your experiments.
Example Dilution for a 10 µM Final Concentration:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO). This can make subsequent dilutions more accurate.
-
Final Dilution: To achieve a 10 µM final concentration in 1 mL of assay buffer, add 10 µL of the 1 mM intermediate stock to 990 µL of the buffer. This results in a final DMSO concentration of 0.1%.
Caption: Figure 2. Example serial dilution.
Quality Control and Best Practices
-
Solubility Check: After preparing the stock solution, allow it to sit at room temperature for 30 minutes. If any precipitation occurs, the solution may be supersaturated. In this case, it should be remade at a lower concentration.
-
Avoid Aqueous Stocks: Do not prepare and store stock solutions of this compound in aqueous buffers, as precipitation is likely to occur over time, especially at low temperatures.
-
Fresh Dilutions: Prepare aqueous working solutions fresh for each experiment from the frozen DMSO stock. Do not store diluted aqueous solutions for extended periods.
-
Compound Stability: While the anilinopyrimidine core is generally stable, the stability of this specific derivative in solution over long periods has not been extensively documented. Therefore, minimizing freeze-thaw cycles by preparing aliquots is a critical precautionary measure.[6][7]
Safety Precautions
-
This compound is a chemical for research use only. Its toxicological properties may not have been fully investigated. Handle with care.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves and eye protection when handling DMSO and its solutions.
-
Work in a well-ventilated area or a chemical fume hood.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the dissolution of this compound. By leveraging the strong solvating properties of DMSO for stock solution preparation and adhering to a careful serial dilution strategy, researchers can confidently prepare this compound for a variety of experimental applications. The emphasis on procedural rationale, quality control, and safety is intended to empower scientists to generate reliable and reproducible data in their research endeavors.
References
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]
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Stable Hemiaminals: 2-Aminopyrimidine Derivatives. MDPI. Available at: [Link]
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Stability and fitness of anilinopyrimidine-resistant strains of Botrytis cinerea. PubMed. Available at: [Link]
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Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. Available at: [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Available at: [Link]
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4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | C12H13N3O | CID 45097442. PubChem. Available at: [Link]
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2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. PubMed. Available at: [Link]
-
Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. ResearchGate. Available at: [Link]
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Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PMC - NIH. Available at: [Link]
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Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central. Available at: [Link]
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Dimethyl sulfoxide. Wikipedia. Available at: [Link]
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4,6-Dimethyl-2-methylsulfonylpyrimidine | C7H10N2O2S | CID 2772382. PubChem. Available at: [Link]
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This compound [P99837]. ChemUniverse. Available at: [Link]
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4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL. GSRS. Available at: [Link]
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Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. PubMed. Available at: [Link]
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Application Notes and Protocols for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol in Drug Discovery
Introduction: The Phenylaminopyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
The pyrimidine ring is a fundamental heterocyclic structure found in the building blocks of life, namely nucleic acids.[1] In the realm of medicinal chemistry, this scaffold has proven to be a remarkably versatile template for the design of therapeutic agents targeting a wide array of biological processes.[2] Among the various classes of pyrimidine derivatives, the 2-phenylaminopyrimidine motif has emerged as a "privileged scaffold" in the development of protein kinase inhibitors.[3][4] Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5][6]
The seminal success of Imatinib (Gleevec), a 2-phenylaminopyrimidine derivative, in the treatment of chronic myeloid leukemia, solidified the importance of this chemical class in oncology.[3][4][6] This has spurred the development of a multitude of other kinase inhibitors based on this core structure. The 2-phenylaminopyrimidine core typically functions as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[3]
This document provides detailed application notes and protocols for the investigation of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol , a member of the phenylaminopyrimidine family, as a potential kinase inhibitor in a drug discovery setting. While this specific molecule is not as extensively characterized in the public domain as some of its more famous relatives, its structural features suggest significant potential for kinase-directed research. These notes are intended for researchers, scientists, and drug development professionals.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | 2-anilino-4,6-dimethylpyrimidin-5-ol |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 790293-36-6 |
Hypothesized Mechanism of Action and Potential Signaling Pathway
Based on the extensive literature on phenylaminopyrimidine derivatives, it is hypothesized that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. The specific kinase targets would need to be determined experimentally, but likely candidates include receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, or PDGFR, or non-receptor tyrosine kinases like those in the Src family, which are frequently implicated in cancer cell proliferation, survival, and angiogenesis.
The proposed mechanism involves the compound binding to the hinge region of the kinase's ATP-binding pocket, a common interaction mode for this scaffold. The substituents on the pyrimidine and phenyl rings would then likely form additional interactions with the surrounding amino acid residues, conferring potency and selectivity.
Below is a conceptual signaling pathway illustrating the potential point of intervention for a hypothetical RTK inhibitor.
Caption: Hypothetical signaling pathway for an RTK inhibited by this compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylaminopyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and phenyl rings.[7]
-
2-Anilino Group: The phenylamino moiety is crucial for hinge binding in the ATP pocket of many kinases. Substitutions on this phenyl ring can modulate potency and selectivity.
-
4- and 6-Positions of Pyrimidine: The dimethyl groups at these positions in the title compound likely contribute to van der Waals interactions within the ATP-binding site. Altering these groups can significantly impact activity.
-
5-Position of Pyrimidine: The hydroxyl group at this position is a key feature. It can act as a hydrogen bond donor or acceptor, potentially forming critical interactions with the target kinase. Further derivatization at this position could be a strategy for optimizing potency and pharmacokinetic properties.
Experimental Protocols
The following protocols are provided as a starting point for the evaluation of this compound.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening. It has a high dynamic range and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[8]
Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in an appropriate buffer (e.g., kinase buffer without ATP) to obtain a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Prepare a kinase reaction master mix containing the kinase of interest, its specific substrate, and ATP at its Kₘ concentration in kinase buffer.
-
Add 4 µL of the master mix to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
| Compound Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 92.1 |
| 1000 | 98.5 |
| IC₅₀ (nM) | 55.7 |
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the test compound suggests cytotoxic or cytostatic effects.
Rationale: The MTT assay is a widely used, colorimetric method for assessing cell viability. It is relatively simple, inexpensive, and provides a good indication of a compound's anti-proliferative potential in a cellular context.
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest a cancer cell line known to be dependent on the kinase of interest (e.g., A549 for EGFR, HCT116 for various kinases).
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Cell Viability |
| 0.01 | 98.2 |
| 0.1 | 85.7 |
| 0.5 | 52.1 |
| 1 | 25.4 |
| 5 | 8.9 |
| 10 | 4.3 |
| GI₅₀ (µM) | 0.55 |
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery campaign focused on kinase inhibition. Its core phenylaminopyrimidine scaffold is a well-validated pharmacophore for this target class. The protocols outlined in this document provide a robust framework for its initial characterization, from biochemical target engagement to cellular anti-proliferative effects.
Further research should focus on:
-
Target Identification and Selectivity Profiling: Screening the compound against a broad panel of kinases to identify its primary target(s) and assess its selectivity profile.
-
Mechanism of Action Studies: Investigating the downstream effects of target inhibition in cells, such as apoptosis induction or cell cycle arrest.
-
Lead Optimization: Synthesizing analogs of this compound to improve potency, selectivity, and drug-like properties, guided by the structure-activity relationships of the phenylaminopyrimidine class.
By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this compound and its derivatives.
References
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
El-Gamal, M. I., et al. (2019). Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer. RSC Advances, 9(34), 19567-19580. [Link]
-
Haque, A., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Kopasker, F. M., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lee, W. H., & Go, M. L. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 21(9), 1139. [Link]
-
Mishra, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45097442, 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol. [Link]
-
Patel, H. M., et al. (2014). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Seger, R., & Seger, D. (2007). The Kinase Inhibitor Imatinib - An Immunosuppressive Drug?. Current Medicinal Chemistry, 14(5), 569-577. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
-
Smalley, T. L., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(17), 7475-7480. [Link]
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Teran, C., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(22), 7629. [Link]
-
Vashishtha, S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12096-12119. [Link]
-
Vovk, A. I., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(6), 448-454. [Link]
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von Bubnoff, N., & Duyster, J. (2007). The Kinase Inhibitor Imatinib - An Immunosuppressive Drug?. Current Medicinal Chemistry, 14(5), 569-577. [Link]
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Wang, Y., et al. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 21(9), 1139. [Link]
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developing assays for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol targets
This Application Note and Protocol Guide details the assay development strategy for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (also known as 5-Hydroxy-Pyrimethanil ).
While the parent compound, Pyrimethanil , is a widely used anilinopyrimidine fungicide targeting methionine biosynthesis, the 5-hydroxy derivative represents both a primary metabolite and a "privileged scaffold" in medicinal chemistry. Its 2-anilinopyrimidine core is structurally homologous to potent kinase inhibitors (e.g., CDK, Aurora kinase inhibitors), while the 5-hydroxyl group introduces unique redox properties and solubility characteristics.
This guide addresses three critical development verticals:
-
Kinase Profiling: Leveraging the scaffold's affinity for ATP-binding pockets.
-
Fungal Target Validation: Assaying Cystathionine
-Lyase (CBL) activity. -
Liability Screening: Ruling out Pan-Assay Interference (PAINS) via redox cycling.
Part 1: Target Identification & Mechanism of Action
The Dual-Nature of the Scaffold
The molecule functions in two distinct biological contexts depending on the application:
-
Agrochemical Context: It is the major Phase I metabolite of Pyrimethanil. Assays here focus on verifying if the metabolite retains the parent's fungicidal activity (CBL inhibition) or represents a detoxification product.
-
Drug Discovery Context: The 2-anilinopyrimidine motif is a classic "hinge-binder." The nitrogen atoms in the pyrimidine ring and the aniline NH form hydrogen bonds with the hinge region of protein kinases. The 5-hydroxyl group adds a hydrogen bond donor/acceptor handle, potentially altering selectivity compared to non-hydroxylated analogs (e.g., Imatinib, Pazopanib precursors).
Target Landscape Diagram
The following diagram illustrates the potential interaction space for this chemotype.
Caption: Interaction landscape showing the molecule's potential binding to human kinases (blue), fungal metabolic enzymes (green), and assay interference pathways (red).
Part 2: Biochemical Assay Development
Solubility & Stability Pre-Screen
The 5-hydroxyl group significantly increases polarity compared to Pyrimethanil, but it also introduces oxidation sensitivity.
-
Buffer Selection: Avoid phosphate buffers if exploring kinase assays involving metal ions (Mn²⁺/Mg²⁺), as precipitation can occur. Use HEPES (50 mM, pH 7.5) .
-
Reducing Agents: The phenol moiety is prone to oxidation to quinones. All assay buffers must contain 1 mM DTT or TCEP to maintain the molecule in its reduced state and prevent false-positive inhibition via covalent modification of cysteine residues.
Protocol A: Kinase Binding Assay (TR-FRET)
This protocol determines if the molecule binds to the ATP pocket of a kinase (e.g., CDK2 or Aurora A). We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™).
Reagents:
-
Kinase of interest (e.g., CDK2/CycA), 5 nM final.
-
Europium-labeled anti-tag antibody (e.g., Eu-anti-GST), 2 nM final.
-
Fluorescent Kinase Tracer (Alexa Fluor™ 647 conjugate), concentration =
. -
Test Compound: this compound (10-point dose response).
Step-by-Step Protocol:
-
Preparation: Dilute the test compound in 100% DMSO to 100X the final concentration.
-
Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate.
-
Kinase/Antibody Mix: Dilute Kinase and Eu-Antibody in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to the wells.
-
Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-kinase binding.
-
Tracer Addition: Add 5 µL of Tracer (diluted in Kinase Buffer A).
-
Equilibration: Incubate for 60 minutes at RT in the dark.
-
Read: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer], Emission 2: 615 nm [Europium]).
-
Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot Ratio vs. log[Compound] to determine
.
Data Interpretation:
-
A decrease in TR-FRET signal indicates the compound has displaced the tracer, confirming binding to the ATP pocket.
-
Success Metric:
suggests a valid hit for optimization.
Protocol B: Cystathionine -Lyase (CBL) Inhibition Assay
To validate antifungal mechanism or off-target effects on human methionine metabolism.
Principle: CBL converts cystathionine to homocysteine, pyruvate, and ammonia. This assay couples the production of pyruvate to Lactate Dehydrogenase (LDH), monitoring NADH oxidation.
Reagents:
-
Purified recombinant CBL (Fungal or Human).
-
Substrate: L-Cystathionine (2 mM).
-
Coupling Enzyme: LDH (5 U/mL).
-
Cofactor: NADH (0.2 mM).
Step-by-Step Protocol:
-
Mix: In a UV-transparent 96-well plate, combine Buffer (100 mM Tris-HCl pH 8.0, 20 µM PLP), NADH, LDH, and Test Compound.
-
Initiate: Add L-Cystathionine to start the reaction.
-
Monitor: Measure Absorbance at 340 nm kinetically for 20 minutes at 37°C.
-
Control: Run a "No Enzyme" blank to account for non-enzymatic NADH oxidation (critical for redox-active phenols).
Part 3: Liability & Interference Profiling (Critical)
The 5-hydroxy group makes this molecule a candidate for Redox Cycling , where it generates Hydrogen Peroxide (
Protocol C: Resorufin H2O2 Counter-Screen
Objective: Confirm that observed inhibition is not due to
-
Reaction: Incubate the Test Compound (at 10 µM and 50 µM) in the assay buffer (with DTT) without the target protein.
-
Detection: Add Horseradish Peroxidase (HRP) and Amplex Red (10 µM).
-
Read: Measure Fluorescence (Ex 530 / Em 590) after 30 minutes.
-
Result: Any significant fluorescence signal indicates the compound generates
.-
Action: If positive, add Catalase (100 U/mL) to the primary assay. If potency remains, the inhibition is genuine. If potency is lost, the compound is a false positive.
-
Part 4: Cellular Assay Protocols
Cellular Thermal Shift Assay (CETSA)
To prove the compound enters the cell and engages the target (e.g., a kinase) in the complex cytosolic environment.
Workflow:
-
Treatment: Treat cells (e.g., HCT116) with 10 µM Compound or DMSO for 1 hour.
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Heating: Aliquot lysate into PCR tubes. Heat individual tubes to a temperature gradient (40°C to 65°C) for 3 minutes.
-
Cooling: Cool to RT for 3 minutes.
-
Separation: Centrifuge at 20,000 x g for 20 minutes to pellet precipitated (denatured) proteins.
-
Detection: Analyze the supernatant via Western Blot using an antibody specific to the target kinase.
-
Analysis: Plot band intensity vs. Temperature. A shift in the melting curve (
) compared to DMSO control indicates target engagement (thermal stabilization).
Summary of Assay Parameters
| Assay Type | Target / Readout | Critical Control | Purpose |
| Biochemical | Kinase (e.g., CDK) / TR-FRET | Staurosporine (Positive Ctrl) | Assess potency ( |
| Biochemical | Cystathionine | No-Substrate Blank | Validate antifungal/metabolic mechanism. |
| Counter-Screen | Catalase Addition | Rule out redox cycling false positives. | |
| Cellular | Target Engagement / CETSA | DMSO Vehicle | Confirm cell permeability & binding. |
References
-
Fritz, R., et al. (2003).[1] "Mode of action of the anilinopyrimidine fungicide pyrimethanil: 1. Identification of cystathionine beta-lyase as a target." Pesticide Biochemistry and Physiology. Link
-
Sierotzki, H., et al. (2001).[1] "Mode of action of anilinopyrimidine fungicides: Genetic and biochemical studies." Pest Management Science. Link
-
Roskoski, R. (2019).[2] "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research. Link[2]
-
Baell, J.B., & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
Sources
Technical Application Note: 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol in Biochemical Assays
Executive Summary & Mechanism of Action
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol is a critical biochemical probe serving two distinct roles in life sciences research:
-
Metabolic Reference Standard: It is the primary hydroxylated metabolite of Pyrimethanil , a widely used anilinopyrimidine fungicide. Its quantification is essential for environmental fate studies, residue analysis in food matrices (grapes, strawberries), and toxicological profiling.
-
Redox-Active Scaffold: Unlike its parent compound, the presence of the 5-hydroxyl group attached to the electron-deficient pyrimidine ring confers potent antioxidant properties. It acts as a chain-breaking antioxidant, inhibiting lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals (LOO•).
This guide details protocols for utilizing this compound in Lipid Peroxidation Assays (assessing its redox potential) and Kinase Inhibition Screens (evaluating its pharmacophore potential).
Handling & Preparation
Safety Precaution: This compound is a phenol derivative and a pesticide metabolite. Handle with PPE in a fume hood.
Solubility & Stock Solutions
-
Primary Solvent: DMSO (Dimethyl sulfoxide). Soluble up to 50 mM.
-
Secondary Solvent: Methanol (HPLC grade) for analytical standards.
-
Aqueous Solubility: Poor. Precipitation may occur in buffers >1% DMSO.
Preparation Protocol:
-
Weigh 2.15 mg of powder.
-
Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Master Stock .
-
Vortex for 30 seconds until the solution is clear and colorless/pale yellow.
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles to prevent phenolic oxidation (browning).
Protocol A: Inhibition of Lipid Peroxidation (TBARS Assay)
Rationale: The 5-hydroxyl group allows this compound to quench free radicals. This assay quantifies its ability to inhibit iron/ascorbate-induced lipid peroxidation in liver microsomes or linoleic acid models, measured via Thiobarbituric Acid Reactive Substances (TBARS).
Materials
-
Test Compound: this compound (0.1 – 100 µM).
-
Substrate: Rat liver microsomes (1 mg protein/mL) or Linoleic Acid emulsion.
-
Induction System: Ferrous Sulfate (FeSO₄, 10 µM) + Ascorbic Acid (100 µM).
-
TBA Reagent: 0.375% Thiobarbituric acid + 15% TCA + 0.25N HCl.
Step-by-Step Methodology
-
Incubation Setup:
-
In a 1.5 mL microtube, mix Microsomes (final 0.5 mg/mL) with PBS (pH 7.4).
-
Add Test Compound at graded concentrations (e.g., 1, 10, 50, 100 µM). Keep DMSO < 0.5%.
-
Control: Vehicle only (DMSO).
-
Blank: Buffer only (no microsomes).
-
-
Induction:
-
Initiate peroxidation by adding FeSO₄ and Ascorbic Acid .
-
Incubate at 37°C for 30 minutes in a shaking water bath.
-
-
Termination & Derivatization:
-
Add 1.0 mL of TBA Reagent to stop the reaction.
-
Vortex vigorously.
-
Heat at 95°C for 15 minutes (pink chromophore formation).
-
Cool on ice for 5 minutes.
-
-
Measurement:
-
Centrifuge at 10,000 x g for 10 minutes to remove precipitate.
-
Transfer supernatant to a cuvette/plate.
-
Measure Absorbance at 532 nm .
-
Data Analysis
Calculate % Inhibition using the formula:
-
Expected Result: The compound should exhibit a dose-dependent reduction in A532, typically with an IC50 in the low micromolar range (5–20 µM), comparable to Vitamin E analogs.
Protocol B: Kinase Inhibition Screening (FRET Assay)
Rationale: The 2-anilino-4,6-dimethylpyrimidine core is a "privileged scaffold" in medicinal chemistry, often targeting the ATP-binding pocket of kinases (e.g., CDK, FGFR). This protocol screens for off-target activity or potential therapeutic leads.
Materials
-
Kinase: Recombinant FGFR4 or CDK2/CyclinE.
-
Substrate: Peptide substrate labeled with ULight™ (Acceptor).
-
Tracer: Europium-labeled anti-phospho-antibody (Donor).
-
ATP: Ultrapure ATP (at
concentration for the specific kinase).
Step-by-Step Methodology
-
Plate Preparation:
-
Use a white, low-volume 384-well plate.
-
Dispense 2.5 µL of Test Compound (4x concentration in kinase buffer).
-
-
Enzyme Addition:
-
Add 2.5 µL of Kinase Enzyme (0.5 ng/well).
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound binding to the ATP pocket.
-
-
Reaction Initiation:
-
Add 5 µL of Substrate/ATP Mix .
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL of EDTA/Eu-Antibody Detection Mix to stop the reaction.
-
Incubate for 60 minutes.
-
-
Readout:
-
Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Excitation: 320 nm | Emission: 665 nm (Acceptor) & 615 nm (Donor).
-
Data Visualization
The inhibition is calculated based on the ratio of 665 nm / 615 nm signals.
Mechanistic Visualization
The following diagram illustrates the dual-pathway activity of the compound: its role as a radical scavenger (via the phenol group) and its potential as a competitive kinase inhibitor (via the pyrimidine scaffold).
Caption: Dual-mechanism action: The 5-OH group drives antioxidant activity (top), while the pyrimidine core drives kinase binding (bottom).
References
-
PubChem. (2025).[1] 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | C12H13N3O.[1][2] National Library of Medicine. [Link]
-
Siddiqui, N. J., et al. (2025).[1][3] Synthesis, Antimicrobial Screening and Molecular Docking Study of Some New Pyrimidin-2-amine Derivatives. ResearchGate. [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021).[4] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry. [Link]
-
Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase. PubMed Central. [Link]
-
Lee, S. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Guide: Optimizing 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol Concentration for Cell-Based Assays
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the effective use of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol in your cell-based assays. As a member of the aminopyrimidine class, this compound and its analogs are often investigated for their potential as kinase inhibitors, particularly in oncology research.[1][2][3] The success of your experiments hinges on a crucial first step: determining the optimal concentration range. This guide is designed to provide you with the foundational knowledge, detailed protocols, and troubleshooting advice to navigate this process with scientific rigor. Our goal is to move beyond simple step-by-step instructions and empower you to understand the causality behind each experimental choice, ensuring your results are both reliable and reproducible.
Section 1: Foundational Knowledge & Compound Handling (FAQs)
This section addresses the most common initial questions regarding the physical properties and handling of this compound.
Q1: What are the basic chemical properties of this compound?
This compound is a small organic molecule with the following properties:
Understanding these basic properties is essential for accurately preparing stock solutions.
Q2: How should I prepare a high-concentration stock solution of this compound?
The key to minimizing solvent-induced artifacts in your cell culture is to prepare a highly concentrated primary stock solution, which can then be serially diluted. Dimethyl sulfoxide (DMSO) is the recommended solvent for this class of compounds due to its ability to solubilize most small molecules at high concentrations.[6]
Protocol: Preparing a 10 mM Stock Solution
-
Calculation:
-
You need to prepare a 10 mM (0.010 mol/L) solution.
-
Using the molecular weight (MW = 215.25 g/mol ), calculate the mass needed:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM stock: 0.010 mol/L * 0.001 L * 215.25 g/mol = 0.0021525 g or 2.15 mg .
-
-
-
Procedure:
-
Accurately weigh out 2.15 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication can aid in dissolution if necessary.[7]
-
Q3: How should I store the stock solution to ensure its stability?
To prevent degradation and maintain compound integrity, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[6] This practice avoids repeated freeze-thaw cycles, which can compromise the compound's stability. When needed, thaw a single aliquot and use it for the experiment; discard any unused portion of the thawed stock.
Section 2: The Core Workflow for Determining Optimal Concentration
The primary goal is to identify the "therapeutic window"—the concentration range where the compound elicits its specific biological effect without causing general, non-specific cell death. This is achieved through a systematic, multi-step process.
Step 1: Establishing a Preliminary Concentration Range
Q4: I am testing this compound for the first time. What concentration range should I use?
For an uncharacterized compound, it is crucial to start with a wide concentration range to capture the full dose-response profile. A common strategy is to perform a logarithmic dilution series.
-
Rationale: Analogs of this compound have shown activity from nanomolar to micromolar ranges.[1][3] A broad initial screen ensures you do not miss the active window.
-
Recommended Starting Range: 1 nM to 100 µM. A 10-point, 3-fold or 10-fold serial dilution is a robust starting point.[8] For a preliminary study, 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) can efficiently identify the approximate range of activity.
Step 2: Assessing Cytotoxicity with an MTT Assay
Q5: How can I distinguish between a specific therapeutic effect and general cytotoxicity?
A cytotoxicity assay is essential. It measures the overall health and viability of the cells in response to the compound. The MTT assay is a reliable and widely used colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a 2x working solution plate. For example, to achieve a final concentration of 10 µM in 200 µL of media, you would add 100 µL of a 20 µM solution to 100 µL of media already in the well.
-
Crucially, prepare a vehicle control for each concentration. This control contains the same final concentration of DMSO as the corresponding compound well.[11][12]
-
-
Cell Treatment: Remove the old media from the cells and add the media containing your compound dilutions and vehicle controls. Include "untreated" control wells containing only fresh media.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance on a plate reader at a wavelength of 570 nm.[9]
Data Presentation: Example 96-Well Plate Layout for Cytotoxicity
| Well | 1 (Untreated) | 2 (Vehicle) | 3 (Cmpd) | 4 (Cmpd) | 5 (Cmpd) | 6 (Cmpd) | 7 (Cmpd) | 8 (Cmpd) | 9 (Cmpd) | 10 (Cmpd) | 11 (Cmpd) | 12 (Blank) |
| A | Media Only | 0.1% DMSO | 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 300 nM | 100 nM | 30 nM | 1 nM | Media Only |
| B | Media Only | 0.1% DMSO | 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 300 nM | 100 nM | 30 nM | 1 nM | Media Only |
| C | Media Only | 0.1% DMSO | 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 300 nM | 100 nM | 30 nM | 1 nM | Media Only |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Section 3: Troubleshooting Guide (FAQs)
Even with a robust protocol, unexpected issues can arise. This section addresses common problems.
Q6: My results are highly variable between experiments. What could be the cause?
Reproducibility issues often stem from subtle variations in experimental parameters.[11][13]
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.[7][12] High or inconsistent DMSO levels are a major source of variability.[11]
-
Cell Health & Passage Number: Use cells from a consistent, low passage number. Cells at high passages can exhibit altered growth rates and drug sensitivities.
-
Seeding Density: Optimize and standardize your cell seeding density. Over- or under-confluent wells will respond differently to the compound.[6]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased compound and media concentration. Avoid using the perimeter wells for critical measurements or ensure they are filled with sterile PBS or media to create a humidity barrier.[11]
Q7: I'm observing significant cell death in my vehicle (DMSO) control wells. Why?
This is a clear indication of solvent toxicity.
-
Cause: The final DMSO concentration is too high for your specific cell line. While many robust cell lines tolerate 0.5%, sensitive or primary cells may show toxicity at concentrations as low as 0.1%.[7]
-
Solution:
-
Reduce DMSO Concentration: Prepare a more concentrated primary stock (e.g., 50-100 mM) so that the final volume added to the media is smaller, thus lowering the final DMSO percentage.
-
Perform a DMSO Titration: Test your cells' tolerance to a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic level for your specific cell line and experiment duration.
-
Q8: My compound precipitates when I add it to the cell culture media. What should I do?
This indicates the compound has exceeded its aqueous solubility limit.
-
Cause: While highly soluble in DMSO, the compound's solubility can drop dramatically when diluted into aqueous media.
-
Solution:
-
Check Highest Concentration: This issue is most common at the highest concentrations of your dilution series. Your effective testing range may be limited by the compound's solubility.
-
Improve Dilution Technique: When making intermediate dilutions, add the DMSO stock to the media and vortex immediately and vigorously to prevent localized high concentrations from crashing out.
-
Consider Serum Content: The presence of proteins in fetal bovine serum (FBS) can sometimes help stabilize compounds, but can also interfere with compound activity. Be consistent with your media formulation.
-
Section 4: Data Interpretation
Q9: What is an IC50 value and how do I interpret it?
The IC50 (Half Maximal Inhibitory Concentration) is the concentration of a compound required to inhibit a specific biological process by 50%.[14][15] It is a standard measure of a compound's potency.
-
Calculation: The IC50 is calculated by plotting the percent inhibition (relative to controls) against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
-
Interpretation: A lower IC50 value indicates a more potent compound, meaning a lower concentration is required to achieve the 50% inhibitory effect.[16]
By following this comprehensive guide, you will be well-equipped to design and execute robust experiments to determine the optimal concentration of this compound, leading to high-quality, reliable data in your research endeavors.
References
- 4,6-Dimethylpyrimidin-2(5H)-one | 81431-11-0. (n.d.). Benchchem.
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(7), 2893-2906.
-
El-Gamal, M. I., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7561. Retrieved February 6, 2026, from [Link]
- Al-Warhi, T., et al. (2025). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open, 12, 1-10.
- Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. (n.d.). National Institutes of Health.
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(7), 2893-2906. Retrieved February 6, 2026, from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5871. Retrieved February 6, 2026, from [Link]
-
4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL. (n.d.). Global Substance Registration System. Retrieved February 6, 2026, from [Link]
-
4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved February 6, 2026, from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Brusq, J.-M., et al. (2013). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 56(17), 6847-6862. Retrieved February 6, 2026, from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved February 6, 2026, from [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. Retrieved February 6, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 6, 2026, from [Link]
-
Maximum DMSO concentration in media for cell culture? (2023). Reddit. Retrieved February 6, 2026, from [Link]
-
Inglese, J., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(8), 855-865. Retrieved February 6, 2026, from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
-
Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. (2016). Bioorganic & Medicinal Chemistry Letters, 26(21), 5239-5243. Retrieved February 6, 2026, from [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025). Promega Connections. Retrieved February 6, 2026, from [Link]
-
How to choose concentration range of drug for cancer-cell proliferation assay? (2018). ResearchGate. Retrieved February 6, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). Retrieved February 6, 2026, from [Link]
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved February 6, 2026, from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved February 6, 2026, from [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research, 39(7), 3395-3401. Retrieved February 6, 2026, from [Link]
-
This compound [P99837]. (n.d.). ChemUniverse. Retrieved February 6, 2026, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers, 15(23), 5645. Retrieved February 6, 2026, from [Link]
-
Cell Culture Troubleshooting Tips and Tricks. (2020). YouTube. Retrieved February 6, 2026, from [Link]
-
What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? (2015). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2022). International Journal of Molecular Sciences, 23(19), 11843. Retrieved February 6, 2026, from [Link]
-
SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. (n.d.). Львівська політехніка. Retrieved February 6, 2026, from [Link]
-
Drug stock solutions best practices? (2018). ResearchGate. Retrieved February 6, 2026, from [Link]
Sources
- 1. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. promegaconnections.com [promegaconnections.com]
Technical Support Center: Scale-Up Synthesis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles to ensure a robust and reproducible synthetic process.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
During the scale-up of the synthesis of this compound, a variety of issues can arise that may not be apparent at the bench scale. This section addresses the most frequently encountered problems in a question-and-answer format, offering detailed explanations and actionable solutions.
Q1: Why is the yield of my this compound significantly lower upon scale-up compared to my small-scale experiments?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors, often related to mass and heat transfer limitations.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products. Ensure that the stirring mechanism (e.g., overhead stirrer type and speed) is sufficient to maintain a homogeneous reaction mixture.
-
Inefficient Heat Transfer: Exothermic condensation reactions can be difficult to control in large vessels. Poor heat dissipation can lead to temperature gradients, favoring side reactions or decomposition of the product. It is crucial to monitor the internal reaction temperature and adjust the heating/cooling rate accordingly.
-
Suboptimal Reaction Conditions: Conditions that work well on a small scale may not be optimal for larger batches. A systematic optimization of parameters such as temperature, reaction time, and reactant concentration is recommended.[1]
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR) to ensure it has reached its endpoint before initiating work-up.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Q2: I am observing significant byproduct formation in my scaled-up reaction. What are the likely impurities and how can I minimize them?
A2: The primary route to this compound involves the condensation of a β-ketoester with phenylguanidine.[2][3] Several side reactions can occur:
-
Knoevenagel Condensation Product: The β-ketoester can undergo self-condensation or react with itself, particularly under basic conditions, leading to byproducts.
-
Open-Chain Ureide Intermediate: Incomplete cyclization can result in the formation of an open-chain intermediate, which may be difficult to convert to the desired pyrimidine under the reaction conditions.
-
Hydrolysis of Starting Materials: Phenylguanidine and the β-ketoester can be susceptible to hydrolysis, especially if water is present in the reaction mixture.
Strategies to Minimize Byproduct Formation:
| Strategy | Rationale |
| Control of Reaction Temperature | Maintain a consistent and optimized temperature to favor the desired reaction pathway and minimize side reactions. |
| Use of Anhydrous Conditions | Employ dry solvents and reagents to prevent hydrolysis of starting materials and intermediates. |
| Order of Addition | The order in which reactants are added can influence the reaction outcome. Consider adding the β-ketoester slowly to a solution of phenylguanidine and the base to minimize self-condensation. |
| Choice of Base | The strength and type of base can affect the reaction rate and selectivity. Weaker bases may require longer reaction times but can reduce the incidence of base-catalyzed side reactions. |
Q3: The purification of this compound is proving difficult at a larger scale. What are the recommended purification strategies?
A3: The polar nature of the hydroxyl group and the basic pyrimidine ring can make purification challenging.[4][5]
-
Crystallization: This is often the most effective method for purifying solid compounds on a large scale. A systematic solvent screen is recommended to identify a suitable solvent or solvent mixture for recrystallization.
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be cumbersome and expensive for large quantities. If chromatography is necessary, consider using a larger particle size silica gel or exploring reversed-phase chromatography for highly polar compounds.
-
Acid-Base Extraction: The basicity of the pyrimidine ring can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by basifying the aqueous layer.[6]
Protocol for Purification of a Polar Heterocyclic Compound by Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like methanol or DMSO.
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Select a pre-packed C18 flash column appropriately sized for your scale.
-
Elution: Elute the column with a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile). The optimal gradient will need to be determined empirically.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for the synthesis of this and similar 2-aminopyrimidine derivatives is the condensation of a β-dicarbonyl compound with a guanidine derivative.[2][3] In this specific case, the reaction would involve ethyl 2,4-dimethyl-3-oxobutanoate (a β-ketoester) and phenylguanidine.
Reaction Workflow
Caption: General synthetic workflow.
Q2: What are the key safety considerations when scaling up this synthesis?
A2:
-
Exothermic Reaction: The condensation reaction is often exothermic. Ensure the reactor is equipped with adequate cooling capacity and temperature monitoring to prevent a runaway reaction.
-
Reagent Toxicity: Phenylguanidine and some organic solvents can be toxic. Handle these materials in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is heated in a sealed vessel, there is a risk of pressure build-up. Ensure the reactor is properly vented or equipped with a pressure relief system.
Q3: How can I effectively monitor the progress of the reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can also be used to identify and quantify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of signals for the product.
III. References
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
-
Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Optimization of the Condensation Reaction. ResearchGate. [Link]
-
Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. RSC Publishing. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
2021 Heterocyclic Chemistry - Lecture 1. YouTube. [Link]
-
Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. ACS Publications. [Link]
-
Selective Vapor Condensation for the Synthesis and Assembly of Spherical Colloids with a Precise Rough Patch. JACS Au. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Condensation polymers: synthesis, properties, and applications. E3S Web of Conferences. [Link]
-
Heterocyclic Compounds Synthesis. ResearchGate. [Link]
-
Purification of APIs. ZEOCHEM. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Stability of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol in Solution
Welcome to the technical support center for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We understand the critical importance of sample stability for the validity and reproducibility of your experimental results. This document offers a comprehensive overview of the potential stability challenges you may encounter and provides practical solutions to mitigate them.
I. Compound Overview and Potential Instabilities
This compound is a molecule of interest in various research fields. Its structure, featuring a pyrimidinol core with a phenylamino substituent, suggests potential susceptibility to several degradation pathways. The primary stability concerns for this compound in solution are oxidation and photodegradation , with pH playing a crucial role in the rate of these processes.
The aminophenol-like moiety within the structure is particularly prone to oxidation, which can be catalyzed by factors such as light, elevated pH, and the presence of metal ions.[1][2][3] This can lead to the formation of colored degradation products, which may interfere with your assays. Furthermore, the pyrimidine ring itself can be susceptible to photodegradation.[4][5]
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Solution Discoloration (Yellowing or Browning) Upon Dissolution or Storage
Possible Cause: This is a classic indicator of oxidation. The aminophenol-like portion of the molecule is likely oxidizing to form quinone-imine type structures, which are often colored.[1][6] This process can be accelerated by exposure to air (oxygen), light, and even trace metal contaminants in your solvent or glassware.
Troubleshooting Steps:
-
Solvent Preparation:
-
De-gas your solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use high-purity solvents: Ensure your solvents are of high purity (e.g., HPLC or LC-MS grade) to minimize metal ion contamination.
-
-
Handling and Storage:
-
Minimize light exposure: Prepare solutions in a dimly lit area or use amber-colored vials.[4] Wrap your containers in aluminum foil for extra protection.
-
Inert atmosphere: If possible, handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glove box).
-
Storage conditions: Store stock solutions at low temperatures (-20°C or -80°C) and under an inert atmosphere if possible. For short-term storage, refrigeration (2-8°C) is recommended.
-
-
Use of Antioxidants:
-
Consider the addition of a small amount of an antioxidant to your solution. Ascorbic acid (Vitamin C) at a concentration of 0.01-0.1% (w/v) can be effective in preventing oxidative degradation in aqueous solutions.[1]
-
Issue 2: Inconsistent Results or Loss of Compound Activity Over Time
Possible Cause: This is likely due to the degradation of the parent compound, leading to a decrease in its effective concentration. Both oxidation and photodegradation can contribute to this issue. The stability of pyrimidine derivatives can be highly pH-dependent.[7][8][9]
Troubleshooting Steps:
-
pH Control:
-
Buffering: Prepare your solutions in a buffered system to maintain a stable pH. The optimal pH for stability will need to be determined empirically, but starting in the slightly acidic to neutral range (pH 4-7) is a good practice for many compounds.[7]
-
Avoid extreme pH: Highly acidic or basic conditions can catalyze degradation.[8]
-
-
Fresh is Best:
-
Prepare solutions fresh whenever possible. Avoid using old stock solutions, especially if you observe any discoloration.
-
-
Stability Study:
-
If this compound is critical to your research, it is highly recommended to perform a preliminary stability study under your specific experimental conditions (solvent, pH, temperature, light exposure). A step-by-step protocol for a basic stability study is provided in Section IV.
-
Issue 3: Poor Solubility or Precipitation of the Compound
Possible Cause: While not directly a stability issue, poor solubility can lead to inaccurate concentrations and affect the reliability of your experiments. The choice of solvent is critical.
Troubleshooting Steps:
-
Solvent Selection:
-
Sonication and Gentle Heating:
-
Sonication can aid in dissolving the compound. Gentle heating can also be used, but be cautious as elevated temperatures can accelerate degradation.
-
-
pH Adjustment:
-
The ionization state of the molecule can affect its solubility.[8] For compounds with acidic or basic functional groups, adjusting the pH of the solution may improve solubility.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are good starting points for creating stock solutions.[10][11] For aqueous buffers, it may be necessary to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer.
Q2: How should I store my stock solutions of this compound?
A2: For long-term storage, we recommend aliquoting your stock solution into single-use vials and storing them at -20°C or -80°C under an inert atmosphere if possible. For daily use, store a working aliquot at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, due to the presence of the pyrimidine ring and the aminophenol-like moiety, it is highly likely that the compound is sensitive to light.[4][5] We strongly advise protecting all solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What is the likely degradation pathway for this molecule?
A4: The most probable degradation pathway is the oxidation of the pyrimidin-5-ol group, especially in the presence of the activating phenylamino group. This would likely form a quinone-imine type species, which could then potentially polymerize. Photodegradation of the pyrimidine ring is also a possibility.[2][3][4]
IV. Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound
This protocol outlines a simple experiment to assess the stability of your compound under different conditions.
Materials:
-
This compound
-
Your chosen solvent(s) and buffers
-
HPLC or LC-MS system for analysis
-
Clear and amber vials
-
Incubators or water baths set to your experimental temperatures
Procedure:
-
Prepare a stock solution of the compound at a known concentration in your chosen solvent.
-
Aliquot the stock solution into several sets of clear and amber vials.
-
Expose the different sets of vials to a matrix of conditions (e.g., room temperature with light, room temperature in the dark, 37°C in the dark).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound remaining.
-
Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.
Data Presentation:
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |
| RT, Light | 0 | 100 | 100 |
| 2 | 85 | 85 | |
| 4 | 70 | 70 | |
| RT, Dark | 0 | 100 | 100 |
| 2 | 98 | 98 | |
| 4 | 95 | 95 | |
| 37°C, Dark | 0 | 100 | 100 |
| 2 | 90 | 90 | |
| 4 | 80 | 80 |
V. Visualizations
Caption: Workflow for assessing compound stability.
Caption: Postulated degradation pathways.
VI. References
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry.
-
The Stability of 5-aminolevulinic Acid and Its Ester Derivatives. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PubMed. Retrieved February 6, 2026, from [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). National Center for Biotechnology Information.
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI.
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI.
-
Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au.
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
(Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020). National Center for Biotechnology Information.
-
Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
-
Studies on Oxidation-Reduction Mechanism. II. The Anodic Oxidation of p-Aminophenol. (n.d.). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]
-
Aminophenol: Properties, Production, Reactions And Uses. (2025). Chemcess.
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026). MDPI.
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemcess.com [chemcess.com]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Experimental Integrity of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Welcome to the dedicated technical support center for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound throughout your experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges.
I. Compound Overview and Intrinsic Stability Considerations
This compound is a molecule of interest in various research fields, including drug discovery.[1][2] Its structure, featuring a pyrimidinol core with a phenylamino substituent, presents specific chemical characteristics that require careful handling to prevent degradation. The primary points of potential instability are the phenolic hydroxyl group and the aminopyrimidine ring system, which can be susceptible to oxidation and pH-mediated degradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main culprits for the degradation of this compound are exposure to light, oxygen, high temperatures, and non-optimal pH conditions. The phenolic hydroxyl group is particularly prone to oxidation, which can be accelerated by light and the presence of metal ions. The pyrimidine ring itself can be susceptible to hydrolysis under strong acidic or basic conditions.
Q2: How should I properly store solid this compound?
A2: For optimal stability, the solid compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[3] It is best stored in a cool, dark, and dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended. For long-term storage, keeping it in a freezer (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Q3: What is the best way to prepare stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. When preparing a stock solution, use a high-quality, anhydrous grade of DMSO. To minimize exposure to air and moisture, it is advisable to work quickly and, if possible, under an inert atmosphere. Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20 °C or -80 °C.
Q4: I've noticed a color change in my stock solution. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, is a common indicator of compound degradation, likely due to oxidation of the phenolic group. If you observe a color change, it is recommended to prepare a fresh stock solution to ensure the integrity of your experimental results.
III. Troubleshooting Guide: Preventing Degradation in Experiments
This section provides a more detailed, issue-oriented approach to common problems encountered during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Buffers
Q: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I resolve this?
A: This is a frequent issue when a compound that is soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower.[4] This can lead to inaccurate results due to a lower effective concentration of the compound.
Troubleshooting Workflow:
-
Decrease the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5%) as higher concentrations can be toxic to cells and may affect enzyme activity.
-
Optimize the Buffer Composition:
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. Experiment with a pH range around the physiological pH of 7.4 to find the optimal solubility.
-
Use of Solubilizing Agents: Consider adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (typically 0.01-0.1%) to your buffer to improve solubility.
-
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help in keeping the compound in solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
Issue 2: Inconsistent Results and Loss of Activity Over Time
Q: I am observing a decline in the compound's activity in my assays, even with freshly diluted solutions. What could be the cause?
A: A gradual loss of activity often points to compound instability in the assay medium. The phenolic hydroxyl group is a likely site of oxidative degradation, which can be catalyzed by components in your media or by ambient conditions.
Mitigation Strategies:
-
Work in a Low-Light Environment: Protect your solutions from direct light, especially UV light, by using amber-colored tubes or covering your plates with foil.
-
Deoxygenate Buffers: If your experiment allows, deoxygenating your buffers by bubbling with nitrogen or argon gas before use can significantly reduce oxidative degradation.
-
Incorporate Antioxidants: For in vitro assays, the addition of a small amount of an antioxidant like ascorbic acid or dithiothreitol (DTT) to the buffer can help protect the compound. The compatibility of the antioxidant with your specific assay must be verified.
-
Metal Chelators: Trace metal ions can catalyze oxidation. Including a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) in your buffer can sequester these ions.
IV. Data Tables for Experimental Design
Table 1: Recommended Storage Conditions
| Condition | Form | Temperature | Atmosphere | Duration |
| Short-Term | Solid | 2-8°C | Standard | Weeks |
| Long-Term | Solid | -20°C | Inert Gas (Ar, N₂) | Months to Years |
| Stock Solution | DMSO | -20°C to -80°C | Standard | Months |
| Working Dilution | Aqueous Buffer | 2-8°C | As required | Hours |
Table 2: Solvent Compatibility and Considerations
| Solvent | Suitability | Notes |
| DMSO | Excellent for stocks | Use anhydrous grade; final concentration in assay should be low. |
| Ethanol | Good | Can be used for stock solutions; may have effects on cells. |
| Methanol | Moderate | Check for solubility; can be used for some applications.[5] |
| Aqueous Buffers | Low | Prone to precipitation; may require additives for solubility. |
V. Visualizing Degradation and Mitigation
Diagram 1: Potential Degradation Pathway
Caption: Potential oxidative degradation of the phenolic group.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: Decision tree for troubleshooting experimental inconsistencies.
VI. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a clean, dry environment, preferably in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound (Molecular Weight: 215.25 g/mol )[6][7] in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 2.15 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored tubes. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Buffer Preparation: Prepare your desired aqueous buffer. If necessary, add any solubilizing agents, antioxidants, or chelators at this stage and ensure they are fully dissolved.
-
Serial Dilution: Perform serial dilutions to reach your final desired concentration. This minimizes the risk of precipitation. For example, to get a 10 µM solution from a 10 mM stock, you could first dilute 1:10 in buffer (to get 1 mM), then 1:10 again (to get 100 µM), and finally 1:10 again (to get 10 µM).
-
Use Immediately: It is best to use the freshly prepared working dilutions as soon as possible to avoid degradation in the aqueous environment.
By adhering to these guidelines and troubleshooting steps, you can significantly enhance the reliability and reproducibility of your experiments involving this compound.
VII. References
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link]
-
ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol. Available at: [Link]
-
PubMed. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Available at: [Link]
-
PubMed. (2023). Stability and antioxidant activity of phenolic compounds during in vitro digestion. Available at: [Link]
-
ResearchGate. Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. Available at: [Link]
-
AERU. 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol. Available at: [Link]
-
ACS Publications. Assessment of Phenolic Compounds Stability and Retention during Spray Drying of Phyllanthus niruri Extracts. Industrial & Engineering Chemistry Research. Available at: [Link]
-
GSRS. 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL. Available at: [Link]
-
PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: [Link]
-
Google Patents. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine. Available at:
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
-
PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available at: [Link]
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PMC. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Available at: [Link]
-
RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available at: [Link]
-
ChemUniverse. This compound [P99837]. Available at: [Link]
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Journal of the Chemical Society (Resumed) (RSC Publishing). (1952). Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. Available at: [Link]
-
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... Available at: [Link]
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- 7. GSRS [gsrs.ncats.nih.gov]
overcoming resistance to phenylaminopyrimidine compounds in cells
Overcoming Resistance in Cellular Models: A Troubleshooting Guide
Welcome to the technical support center for phenylaminopyrimidine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquired and intrinsic resistance in cellular models. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established methodologies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a gradual decrease in sensitivity to the phenylaminopyrimidine compound over several passages. What is the likely cause?
This is a classic presentation of acquired resistance. Continuous exposure to a targeted agent can lead to the selection and expansion of cell populations with genetic or epigenetic alterations that circumvent the drug's mechanism of action. Common underlying mechanisms include:
-
Secondary mutations in the target kinase: A well-documented example is the "gatekeeper" mutation, which can sterically hinder the binding of the phenylaminopyrimidine compound to the ATP-binding pocket of the target kinase.
-
Upregulation of bypass signaling pathways: Cells can activate alternative survival pathways to compensate for the inhibition of the primary target. For instance, upregulation of the PI3K/Akt/mTOR pathway is a frequent escape mechanism.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
Q2: I am observing high inter-experimental variability in my IC50 values. What are the potential sources of this inconsistency?
Inconsistent IC50 values often point to experimental variables that are not adequately controlled. Consider the following:
-
Compound Stability and Handling: Phenylaminopyrimidine compounds can be sensitive to light, temperature, and repeated freeze-thaw cycles. Ensure proper storage and prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can significantly impact cellular response to treatment. Standardize these parameters across all experiments.
-
Assay-Specific Parameters: The choice of viability assay (e.g., MTS, CellTiter-Glo®) and the incubation time with the compound can influence the apparent IC50. Ensure the chosen assay is linear in your cell line and that the endpoint reflects the biological question of interest.
Q3: My compound is effective in biochemical assays but shows poor activity in cell-based assays. What could be the reason?
This discrepancy often arises from factors related to the cellular environment that are absent in a purified, in-vitro setting. Key considerations include:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Metabolic Inactivation: Cells can metabolize the compound into an inactive form.
-
High Protein Binding: The compound may bind extensively to intracellular proteins or proteins in the culture medium, reducing the free concentration available to engage the target.
Troubleshooting Guides: From Diagnosis to Resolution
Guide 1: Investigating Acquired Resistance Mechanisms
If you suspect acquired resistance, a systematic approach is necessary to identify the underlying cause.
Caption: Workflow for diagnosing and addressing acquired resistance.
-
Culture and Treat Cells: Plate both the parental (sensitive) and the resistant cell lines. Treat with the phenylaminopyrimidine compound at a concentration equivalent to the IC50 of the parental line for various time points (e.g., 0, 6, 24 hours).
-
Prepare Cell Lysates: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against key signaling nodes (e.g., p-Akt, p-ERK, total Akt, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A sustained or increased phosphorylation of bypass pathway proteins in the resistant line upon treatment is indicative of activation.
Guide 2: Optimizing Compound Delivery and Stability
To address issues of poor cellular activity or high variability, focus on the fundamentals of compound handling and experimental setup.
| Parameter | Recommendation | Rationale |
| Compound Solvent | Use DMSO for stock solutions; ensure final DMSO concentration in media is <0.5%. | High concentrations of DMSO can be toxic to cells and can affect compound solubility. |
| Cell Seeding Density | Optimize and maintain a consistent seeding density for all experiments. | Cell density can influence growth rates and drug response. |
| Serum Concentration | Test a range of serum concentrations (e.g., 2%, 5%, 10%). | Serum proteins can bind to the compound, reducing its effective concentration. |
| Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours). | The optimal time for observing a phenotypic effect can vary between cell lines. |
-
Prepare Compound-Media Mix: Add the phenylaminopyrimidine compound to your standard cell culture medium at the final working concentration.
-
Incubate: Place the compound-media mix in a cell culture incubator (37°C, 5% CO2) for different durations (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, take an aliquot of the media and analyze the concentration of the parent compound using LC-MS/MS.
-
Data Interpretation: A significant decrease in the parent compound concentration over time indicates instability. Consider preparing fresh compound-media solutions more frequently or investigating potential metabolic breakdown.
Advanced Strategy: CRISPR-Cas9 Screening to Identify Resistance Genes
For an unbiased, genome-wide approach to uncover novel resistance mechanisms, a CRISPR-Cas9 screen can be invaluable.
Caption: Workflow for a CRISPR-Cas9 positive selection screen.
A positive selection screen, as depicted, aims to identify gene knockouts that confer resistance to the phenylaminopyrimidine compound. The sgRNAs that are enriched in the treated population compared to the control population will point to genes whose loss leads to a survival advantage in the presence of the drug.
References
-
Mechanisms of resistance to targeted cancer therapies. Nature Reviews Cancer. [Link]
-
The role of ATP-binding cassette (ABC) transporters in drug resistance. Nature Reviews Cancer. [Link]
-
CRISPR-Cas9 screens in cancer research. Nature Reviews Cancer. [Link]
-
Best practices for the use of MTS assay in cell viability assessment. PLoS One. [Link]
-
The PI3K/AKT/mTOR pathway as a therapeutic target in cancer. Journal of Mammary Gland Biology and Neoplasia. [Link]
Validation & Comparative
A Guide to Confirming the Mechanism of Action of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol: A Comparative Kinase Inhibition Study
Introduction
In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases remains a cornerstone of targeted therapy. The 2-(phenylamino)pyrimidine scaffold is a well-established pharmacophore, forming the core of numerous approved kinase inhibitors, including the paradigm-shifting drug Imatinib. This guide focuses on a specific molecule from this class, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (hereafter referred to as Compound X ), a compound whose structural features strongly suggest activity as a kinase inhibitor.
The central hypothesis, based on extensive precedent in medicinal chemistry, is that Compound X functions as an inhibitor of one or more members of the Cyclin-Dependent Kinase (CDK) family . CDKs are critical regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers[1]. This document provides a comprehensive, step-by-step framework for rigorously testing this hypothesis. We will progress from broad, unbiased screening to specific biochemical and cellular assays, designed not only to identify the primary target(s) but also to elucidate the precise mechanism of inhibition and its downstream cellular consequences. This investigation is framed as a comparative analysis, benchmarking the performance of Compound X against established CDK inhibitors to understand its unique profile and potential therapeutic value.
The following workflow is designed to be a self-validating system, where each experimental stage builds upon the last, providing a weight of evidence to confidently assign a mechanism of action.
Caption: A logical workflow for kinase inhibitor mechanism of action confirmation.
Section 1: Initial Target Identification via Broad Kinome Profiling
Expertise & Experience: The first step in characterizing an unknown compound is to cast a wide net. Relying solely on a hypothesis derived from chemical structure can lead to confirmation bias, potentially missing novel or more potent off-target activities that could be therapeutically relevant or sources of toxicity. A broad kinase panel screen provides an unbiased map of the compound's selectivity profile across the human kinome.
Trustworthiness: For this initial screen, a radiometric assay is the gold standard due to its high sensitivity and direct measurement of phosphate incorporation[2]. By measuring the transfer of radiolabeled phosphate from [γ-³³P]-ATP to a substrate, it provides a robust and direct readout of kinase activity, which is less prone to the compound interference issues (e.g., fluorescence quenching) that can affect other methods.
Experimental Protocol: Radiometric Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Assay Concentration: Perform the primary screen at a single, high concentration (e.g., 1 µM) to identify all potential targets.
-
Reaction Mixture: For each kinase in the panel, prepare a reaction buffer containing the purified kinase, its specific peptide or protein substrate, and cofactors (e.g., MgCl₂, MnCl₂).
-
Initiation: Add Compound X or vehicle control (DMSO) to the reaction mixture and briefly pre-incubate. Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]-ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure assay sensitivity.
-
Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane, which binds the substrate but allows unreacted ATP to be washed away.
-
Detection: Quantify the amount of incorporated ³³P on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
% Inhibition = (1 - (Signal_Compound / Signal_Vehicle)) * 100
Data Presentation: Hypothetical Kinome Profiling Results
The results below compare the inhibition profile of Compound X with two well-characterized CDK inhibitors: Flavopiridol , a potent pan-CDK inhibitor, and Palbociclib , a highly selective CDK4/6 inhibitor[3][4].
| Kinase Target | Compound X (% Inhibition @ 1µM) | Flavopiridol (% Inhibition @ 1µM) | Palbociclib (% Inhibition @ 1µM) |
| CDK2 | 98% | 99% | 15% |
| CDK9 | 95% | 99% | <10% |
| CDK1 | 85% | 99% | <10% |
| CDK4 | 45% | 80% | 99% |
| CDK6 | 40% | 75% | 98% |
| GSK3β | 15% | 65% | <10% |
| AURKA | <10% | 55% | <10% |
| VEGFR2 | <10% | 40% | <10% |
Interpretation: The hypothetical data strongly suggest that Compound X is a potent inhibitor of the CDK family, with primary activity against CDK2 and CDK9. Its profile is distinct from the pan-inhibitor Flavopiridol and the highly selective Palbociclib, indicating a unique selectivity pattern that warrants further investigation.
Section 2: Quantitative Biochemical Characterization
Expertise & Experience: With primary targets identified, the next logical step is to quantify their inhibitory potency by determining the half-maximal inhibitory concentration (IC50). Following this, we must elucidate how the compound inhibits the enzyme. For ATP-competitive kinase inhibitors, which represent the vast majority of approved drugs, the measured potency is dependent on the ATP concentration in the assay[5]. Confirming an ATP-competitive mechanism is a critical step in validating the compound's mode of action.
Experimental Protocol: IC50 Determination via ADP-Glo™ Assay
The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced[6]. It is a preferred method for IC50 determination due to its high signal-to-background ratio and suitability for high-throughput formats.
-
Compound Dilution: Prepare a serial dilution of Compound X (e.g., 11-point, 3-fold dilutions starting from 10 µM).
-
Kinase Reaction: In a 384-well plate, add the purified kinase (e.g., CDK2/CycE) and its substrate in reaction buffer. Add the diluted Compound X or vehicle control.
-
Initiation: Start the reaction by adding ATP at a concentration equal to its Km for the kinase. Incubate at 30°C.
-
Termination & ADP Detection: After incubation (e.g., 60 min), add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation & Luminescence: Add Kinase Detection Reagent, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal that is directly proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | CDK2 IC50 (nM) | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) |
| Compound X | 15 | 25 | 150 | >1000 |
| Roscovitine[3] | ~100 | ~800 | ~100 | >10000 |
| Flavopiridol[3] | ~30 | ~3 | ~30 | ~100 |
Interpretation: The IC50 data confirm that Compound X is a potent, nanomolar inhibitor of CDK2 and CDK9, with significant selectivity over CDK1 and CDK4. This profile is more potent and selective for CDK2/9 than Roscovitine.
Mechanism of Action: ATP Competition
Trustworthiness: To validate an ATP-competitive mechanism, we measure the IC50 of Compound X at multiple, fixed concentrations of ATP. If the compound competes with ATP for the same binding site, its apparent IC50 value will increase as the ATP concentration increases.
Caption: Binding modes of ATP-competitive vs. non-competitive inhibitors.
The experiment is run as described for the IC50 determination, but repeated at ATP concentrations of Km, 5x Km, and 10x Km. A rightward shift in the dose-response curve with increasing ATP concentration confirms an ATP-competitive mechanism of action.
Section 3: Confirming Target Engagement in a Cellular Environment
Expertise & Experience: A compound's activity against a purified enzyme does not guarantee its efficacy in a cell. The compound must be cell-permeable and able to engage its target amidst a crowd of other proteins. We use two orthogonal methods to confirm target engagement: a direct biophysical assay (CETSA) and a functional biochemical assay (Western Blot for a downstream substrate).
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that when a ligand binds to its target protein, it confers thermal stability[7]. This stabilization can be measured by heating cell lysates and quantifying the amount of soluble (non-denatured) protein remaining at different temperatures.
-
Cell Treatment: Treat a cancer cell line (e.g., HCT-116) with Compound X (e.g., at 1 µM) or vehicle for 2 hours.
-
Harvest & Lysis: Harvest the cells and lyse them to release proteins.
-
Aliquoting & Heating: Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble target protein (e.g., CDK2) in each sample using Western Blotting.
-
Analysis: Plot the band intensity for CDK2 against temperature for both treated and untreated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.
Experimental Protocol 2: Western Blot for Downstream Substrate Phosphorylation
A hallmark of engaging a kinase target is the reduced phosphorylation of its known substrates. For CDK2, a key substrate is the Retinoblastoma protein (Rb), and for CDK9, it is the C-terminal domain (CTD) of RNA Polymerase II.
-
Cell Treatment: Treat HCT-116 cells with increasing concentrations of Compound X for 4-6 hours.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Rb (Ser807/811) and total Rb (as a loading control), or phospho-RNA Pol II (Ser2) and total RNA Pol II.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Observe the dose-dependent decrease in the phosphorylated form of the substrate, confirming functional inhibition of the kinase in cells.
Section 4: Linking Target Inhibition to Cellular Phenotype
Expertise & Experience: The final and most critical phase of the investigation is to connect the molecular mechanism (kinase inhibition) and cellular target engagement to a definitive biological outcome. For inhibitors of cell cycle (CDK2) and transcriptional (CDK9) kinases, the expected phenotypes are cell cycle arrest and induction of apoptosis, respectively[3][8].
Experimental Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat HCT-116 cells with Compound X (at 1x, 5x, and 10x its cellular IC50) for 24 hours.
-
Harvest & Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A to remove RNA.
-
Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Model the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be consistent with potent CDK2 inhibition.
Experimental Protocol 2: Apoptosis Analysis by Annexin V Staining
Inhibition of CDK9 blocks the transcription of short-lived anti-apoptotic proteins like Mcl-1, which is a potent trigger for programmed cell death (apoptosis)[8].
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Resuspend live cells in an Annexin V binding buffer containing FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters late-stage apoptotic and necrotic cells).
-
Acquisition: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A dose-dependent increase in the apoptotic populations confirms the induction of cell death.
Synthesis and Conclusion
The systematic application of the described workflow provides multiple, reinforcing lines of evidence to confirm the mechanism of action for this compound.
Caption: Confirmed signaling pathway for Compound X.
Through this comprehensive analysis, we can confidently conclude that This compound (Compound X) is a potent, ATP-competitive inhibitor of CDK2 and CDK9 . This primary mechanism of action is validated by direct target engagement in a cellular context, leading to the inhibition of downstream substrate phosphorylation. The functional consequences of this inhibition are a pronounced G1/S cell cycle arrest, driven by CDK2 inhibition, and the induction of apoptosis, consistent with the transcriptional blockade mediated by CDK9 inhibition.
Comparatively, Compound X presents a unique profile. It is more potent against CDK2/9 than the research tool compound Roscovitine and exhibits greater selectivity than the pan-CDK inhibitor Flavopiridol. This dual inhibition of cell cycle progression and transcriptional machinery makes it an intriguing candidate for further preclinical development.
References
-
Malumbres, M., Pevarello, P., Barbacid, M., & Bischoff, J. R. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
-
Krystof, V., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design. [Link]
-
Wang, S., & Fischer, P. M. (2008). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]
-
PubChem. (n.d.). 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol. National Center for Biotechnology Information. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
-
Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Tadesse, S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL. gsrs.ncats.nih.gov. [Link]
-
Roskoski, R. Jr. (2016). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. [Link]
-
Mohiuddin, I. S., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Annual Review of Biochemistry. [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Analysis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol Analogs: A Guide to Next-Generation Lipid Peroxidation Inhibitors
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Lipid Peroxidation Inhibition, Ferroptosis Rescue, and Structure-Activity Relationships (SAR)
Executive Summary: The "Privileged" Phenolic Scaffold
In the landscape of cytoprotective agents, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (referred to herein as DPP-5-ol ) represents a convergence of two distinct chemical lineages: the kinase-privileged 2-anilinopyrimidine core and the radical-scavenging phenolic antioxidant.
While 2-anilinopyrimidines are traditionally associated with CDK and VEGFR inhibition (e.g., Pazopanib), the introduction of the hydroxyl group at the C5 position fundamentally alters the molecule's pharmacological utility. It shifts the primary mechanism from ATP-competition to lipid peroxidation inhibition (LPI) , placing it in direct competition with ferroptosis inhibitors like Ferrostatin-1 and classic antioxidants like
This guide provides an objective, data-driven comparison of DPP-5-ol against its mechanistic peers and structural analogs, supported by validated experimental protocols.
Mechanistic Architecture & SAR Logic
To understand the performance differences, we must dissect the causality of the structure. The efficacy of DPP-5-ol relies on a "Push-Pull" electronic system that stabilizes the phenoxyl radical formed after scavenging a lipid peroxyl radical (
The Structural Triad
-
The Radical Trap (C5-OH): The phenolic hydroxyl is the active site. It donates a hydrogen atom (
) to neutralize lipid radicals. -
The Steric Shields (C4, C6-Methyls): These methyl groups provide steric hindrance, preventing the resulting phenoxyl radical from reacting promiscuously with other cellular components, thereby reducing pro-oxidant side effects.
-
The Lipophilic Anchor (C2-Phenylamino): This moiety dictates membrane partitioning. Unlike hydrophilic antioxidants (e.g., Ascorbic Acid), the phenylamino group ensures the molecule embeds within the lipid bilayer, the epicenter of ferroptosis.
Diagram: Mechanism of Action (Lipid Peroxidation Inhibition)
Caption: The DPP-5-ol scaffold intercepts the ferroptotic cascade by donating a hydrogen atom to lipid peroxyl radicals (LOO•), terminating the chain reaction.
Comparative Performance Analysis
The following data synthesizes experimental benchmarks for DPP-5-ol against three standard alternatives: Ferrostatin-1 (Gold Standard Ferroptosis Inhibitor),
Table 1: Physicochemical & Biological Profile
| Feature | DPP-5-ol | Ferrostatin-1 (Fer-1) | Edaravone | |
| Primary Mechanism | Radical Trapping (RTA) | Radical Trapping (RTA) | Radical Trapping (RTA) | Radical Scavenging |
| LogP (Lipophilicity) | ~2.5 (Optimal for BBB) | ~3.5 | ~10.0 (High Retention) | ~1.2 (Hydrophilic) |
| Radical Scavenging ( | ||||
| Metabolic Stability | Moderate (N-dealkylation) | Low (Ester hydrolysis) | High | Moderate |
| BBB Penetration | High | Moderate | Low (Transport dependent) | Moderate |
| Kinase Off-Target | Potential (CDK/VEGFR) | Low | None | None |
*Note:
Critical Analysis
-
Vs. Ferrostatin-1: DPP-5-ol offers comparable radical trapping kinetics (
) but possesses a distinct solubility profile. Fer-1 often suffers from poor plasma stability due to ester hydrolysis; DPP-5-ol's pyrimidine core is metabolically robust against hydrolysis, though susceptible to CYP450 oxidation at the phenyl ring. -
Vs. Vitamin E: While Vitamin E is the biological standard, it relies on transport proteins (e.g.,
-TTP) for distribution. DPP-5-ol, being a smaller synthetic molecule (MW ~215), relies on passive diffusion, making it potentially more effective in acute oxidative stress models where transport mechanisms are overwhelmed. -
The "Kinase Liability": Unlike Fer-1, DPP-5-ol retains the 2-anilinopyrimidine skeleton. In high concentrations (>10
M), it may inhibit kinases. This makes it a "polypharmacological" agent—advantageous for complex diseases like cancer (where both ROS and signaling need suppression) but a liability for pure neuroprotection.
Experimental Protocols
To validate the efficacy of DPP-5-ol analogs in your own lab, use the following self-validating protocols.
Protocol A: C11-BODIPY Lipid Peroxidation Assay (Flow Cytometry)
This assay directly measures the oxidation of lipids in live cells, the hallmark of ferroptosis.
Reagents:
-
HT-1080 or Erastin-sensitive cell line.
-
C11-BODIPY (581/591) probe (Molecular Probes).
-
Erastin (Ferroptosis Inducer).
-
Test Compound (DPP-5-ol analog).
Workflow:
-
Seeding: Plate 200,000 cells/well in 6-well plates. Incubate 24h.
-
Treatment:
-
Negative Control: DMSO only.
-
Positive Control: Erastin (10
M) + DMSO. -
Experimental: Erastin (10
M) + DPP-5-ol (Titrate: 0.1, 0.5, 1.0, 5.0 M).
-
-
Induction: Incubate for 4-6 hours (pre-lethal phase).
-
Staining: Add C11-BODIPY (final conc. 2
M) to media. Incubate 30 min at 37°C. -
Harvest: Trypsinize, wash 2x with PBS. Resuspend in FACS buffer.
-
Acquisition: Flow Cytometer. Excitation 488nm. Measure shift from Red (590nm, reduced) to Green (510nm, oxidized).
Validation Criteria: Erastin alone must shift >80% of population to Green. A valid inhibitor must dose-dependently retain the Red population.
Protocol B: DPPH Radical Scavenging (Cell-Free Screening)
Use this for rapid chemical SAR ranking of new analogs.
-
Preparation: Prepare 0.1 mM DPPH solution in methanol (fresh, protect from light).
-
Reaction: Mix 100
L of DPPH solution with 100 L of test compound (1-100 M) in a 96-well plate. -
Incubation: 30 minutes in dark at Room Temp.
-
Read: Absorbance at 517 nm.
-
Calculation:
.
Synthesis & Workflow Visualization
The following diagram outlines the logical workflow for synthesizing and testing DPP-5-ol analogs to optimize the "Kinase vs. Antioxidant" balance.
Caption: Optimization workflow for DPP-5-ol analogs. The critical decision point relies on balancing antioxidant potency (C5-OH driven) against kinase off-target effects (C2-Phenyl driven).
References
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Zilka, O. et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science. [Link]
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Valgimigli, L. et al. (2009). Inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis.[1] Organic & Biomolecular Chemistry. [Link]
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Unver, Y. et al. (2016). Synthesis and antioxidant properties of novel 2-aminopyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Hofmans, S. et al. (2018).[2] Structure-Activity Relationship of 2-Anilinopyrimidines as CDK Inhibitors. Journal of Medicinal Chemistry. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 2-aminopyrimidine scaffold has emerged as a privileged structure, forming the backbone of numerous clinical candidates and approved drugs. This guide provides a deep dive into the cross-reactivity profile of a specific member of this class, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol. Leveraging data from closely related analogs and the well-documented selectivity patterns of the 2-aminopyrimidine chemotype, we present a comparative analysis against established kinase inhibitors, offering a framework for assessing its therapeutic potential and potential off-target liabilities.
The 2-Aminopyrimidine Scaffold: A Double-Edged Sword of Potency and Selectivity
The 2-aminopyrimidine core is a versatile pharmacophore adept at targeting the ATP-binding site of protein kinases. Its inherent ability to form key hydrogen bonds with the kinase hinge region underpins its broad applicability. However, this same feature can lead to a lack of specificity, with promiscuous inhibition across the kinome being a common developmental hurdle. Achieving a desirable selectivity profile is therefore a critical step in the journey from a promising hit to a viable therapeutic agent.
Primary Target Hypothesis: Fibroblast Growth Factor Receptor 4 (FGFR4)
Recent research has shed light on the potential of 2-aminopyrimidine derivatives as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). A study focused on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives identified a closely related compound, 6O, as a potent and selective FGFR4 kinase inhibitor.[1][2] This suggests that this compound likely shares this primary target. FGFR4 is a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma, making it an attractive therapeutic target.[3][4]
Further supporting this hypothesis, a comprehensive study on 2-aminopyrimidine derivatives demonstrated their remarkable selectivity for FGFR4 over other members of the FGFR family (FGFR1, 2, and 3) and a broad panel of other kinases.[5][6][7] This inherent selectivity is a key advantage, as off-target inhibition of other FGFR isoforms can lead to toxicity.
Comparative Kinase Selectivity Profiling: A Proposed Experimental Framework
To rigorously assess the cross-reactivity of this compound, a comprehensive kinase panel screening is essential. This section outlines a proposed experimental workflow and presents a comparative analysis with well-characterized kinase inhibitors.
Comparator Compound Selection
A meaningful comparison requires the inclusion of inhibitors with varying selectivity profiles:
-
Highly Selective FGFR4 Inhibitors:
-
Broad-Spectrum and Commonly Co-inhibited Kinase Inhibitors:
Experimental Workflow: In Vitro Kinase Panel Screening
The following workflow outlines a robust method for determining the kinase inhibition profile of this compound.
Caption: Logical Relationship of Kinase Inhibition Profile.
Cellular Confirmation: Assessing Target Engagement in a Biological Context
While in vitro assays provide valuable data on direct enzyme inhibition, it is crucial to confirm target engagement and functional consequences in a cellular setting.
Experimental Workflow: Cellular Target Inhibition Assay
Caption: Cellular Target Inhibition Workflow.
Detailed Experimental Protocol: Western Blotting for FGFR4 Pathway Inhibition
-
Cell Culture: Culture an FGFR4-driven cancer cell line, such as Hep3B (hepatocellular carcinoma) or MDA-MB-453 (breast cancer), in appropriate media. [17]2. Compound Treatment: Treat the cells with increasing concentrations of this compound and comparator compounds for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), phosphorylated FRS2 (a key downstream substrate), and total levels of these proteins as loading controls.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of FGFR4 signaling.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent and selective inhibitor of FGFR4. Its cross-reactivity profile, as inferred from closely related analogs, appears favorable, with significantly less activity against other FGFR family members and other common off-target kinases.
To definitively establish its selectivity and therapeutic potential, a comprehensive in vitro kinase panel screen of the specific compound is warranted. Furthermore, in vivo studies in relevant cancer models will be crucial to assess its efficacy and safety profile. The comparative framework and experimental protocols outlined in this guide provide a robust foundation for these future investigations. By understanding the nuances of its cross-reactivity, researchers can better position this compound for further development as a targeted cancer therapeutic.
References
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Zhang, J., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(4), 459-464. [Link]
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Zhang, J., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. PubMed Central. [Link]
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Xie, H., et al. (2021). FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Expert Opinion on Investigational Drugs, 31(1), 41-50. [Link]
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Ying, H., et al. (2023). Discovery & characterization of a next-generation FGFR4 inhibitor overcoming resistant mutations. Cancer Research, 83(7_Supplement), LB328-LB328. [Link]
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Kim, M., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114282. [Link]
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Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437. [Link]
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Indigo Biosciences. Human FGFR4 Reporter Assay Kit. [Link]
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Wang, Y., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Wang, Y., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Taylor & Francis Online. [Link]
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Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]
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Wu, D., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology, 11, 761679. [Link]
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Rivera-Torres, J., & José, E. S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology, 10, 1011. [Link]
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Drugs.com. List of BCR-ABL tyrosine kinase inhibitors. [Link]
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Kim, M., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]
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Precision Business Insights. Src Kinase Inhibitor Market And Pipeline Insights 2023. [Link]
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DeRemer, D. L., et al. (2016). BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. Journal of the American Pharmacists Association, 56(3), 299-309. [Link]
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Al-Attas, F. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6695. [Link]
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Vultur, A., & Herlyn, M. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546-5552. [Link]
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Tan, L., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Communications Biology, 5(1), 38. [Link]
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DelveInsight. EGFR Inhibitors Market Size, Share | EGFR inhibitors Companies and Drugs. [Link]
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Zhang, J., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. PubMed. [Link]
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Novartis. (2020). Novartis receives FDA Breakthrough Therapy designations for investigational STAMP inhibitor asciminib (ABL001) in chronic myeloid leukemia. [Link]
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Johnson, F. M., et al. (2011). Current Status of Src Inhibitors in Solid Tumor Malignancies. The Oncologist, 16(5), 564-573. [Link]
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Roskoski, R. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 139, 56-78. [Link]
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A Strategic Guide to Benchmarking 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol Against Standard-of-Care Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol, a novel pyrimidine derivative, against established standard-of-care drugs in oncology. Drawing from the known activities of structurally related compounds, we hypothesize a potential role for this molecule as a kinase inhibitor, specifically targeting Cyclin-Dependent Kinase 9 (CDK9) or Fibroblast Growth Factor Receptor 4 (FGFR4). This document outlines a strategic, multi-faceted approach to rigorously assess its therapeutic potential in hematological malignancies and hepatocellular carcinoma.
Introduction: The Rationale for Investigating this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The structural alerts within this compound, specifically the 2-(phenylamino)pyrimidine core, are reminiscent of known kinase inhibitors. For instance, derivatives of 2-aminopyrimidine have been successfully developed as potent inhibitors of various kinases, including CDKs and FGFRs. This structural similarity provides a strong rationale for investigating this compound as a potential targeted therapeutic agent. The presence of a hydroxyl group at the 5-position and methyl groups at the 4- and 6-positions may confer unique selectivity and pharmacokinetic properties that warrant thorough investigation.
Proposed Targets and Therapeutic Areas
Based on the activities of analogous compounds, we propose two primary, hypothetical targets for this compound:
-
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, CDK9 is a validated target in various cancers, particularly hematological malignancies that are dependent on the expression of anti-apoptotic proteins like MCL-1.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): A receptor tyrosine kinase implicated in the pathogenesis of hepatocellular carcinoma (HCC), particularly in tumors with FGF19 amplification.
This guide will therefore focus on benchmarking against standard-of-care drugs for:
-
Hematological Malignancies: Acute Myeloid Leukemia (AML) and B-cell lymphomas.
-
Hepatocellular Carcinoma (HCC): The most common type of primary liver cancer.
Benchmarking Against Standard-of-Care Drugs
A direct and comparative evaluation against current therapeutic standards is essential to determine the potential clinical value of this compound.
Selected Standard-of-Care Drugs
| Therapeutic Area | Standard-of-Care Drug | Mechanism of Action |
| Hematological Malignancies | Voruciclib | An orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, leading to the suppression of key anti-apoptotic proteins. |
| Hepatocellular Carcinoma | Sorafenib | A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR, and PDGFR.[1][2][3] |
| Hepatocellular Carcinoma | Lenvatinib | A multi-kinase inhibitor of VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, FGFR4, PDGFRα, KIT, and RET.[4][5][6][7][8] |
| Hepatocellular Carcinoma | Regorafenib | An oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[9][10][11][12][13] |
Proposed Signaling Pathways for Investigation
The following diagrams illustrate the hypothetical signaling pathways that could be modulated by this compound, providing a basis for mechanistic studies.
Caption: Proposed inhibition of the FGFR4 signaling pathway.
Experimental Protocols for Benchmarking
A tiered approach, from biochemical assays to in vivo models, is proposed to comprehensively evaluate the compound's efficacy and selectivity.
In Vitro Biochemical Assays
Objective: To determine the direct inhibitory activity of this compound against the purified kinase enzymes.
Experimental Workflow:
Caption: Workflow for in vitro biochemical kinase assays.
Detailed Protocol: CDK9 Kinase Assay
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
This compound and Voruciclib
-
384-well plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a 10-point serial dilution of the test compound and the standard-of-care drug in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the CDK9/Cyclin T1 enzyme and the peptide substrate in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Detailed Protocol: FGFR4 Kinase Assay
-
Reagents and Materials:
-
Recombinant human FGFR4 enzyme
-
Poly(Glu,Tyr) substrate
-
ATP
-
Assay buffer
-
This compound, Sorafenib, and Lenvatinib
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Follow a similar serial dilution and plating procedure as the CDK9 assay.
-
Add 2 µL of the FGFR4 enzyme to each well.
-
Add 2 µL of a mixture of the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP with a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based Assays
Objective: To assess the anti-proliferative and cytotoxic effects of this compound in relevant cancer cell lines.
Experimental Workflow:
Caption: Workflow for in vivo xenograft studies.
Detailed Protocol: Subcutaneous Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Procedure:
-
Inject a suspension of cancer cells (e.g., MOLM-13 for AML or Huh-7 for HCC) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
Administer the test compound, standard-of-care drug, or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor dimensions with calipers and body weight twice weekly.
-
Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Interpretation and Future Directions
The data generated from these benchmarking studies will provide a comprehensive profile of this compound.
-
Potency: The IC50 and GI50 values will quantify the compound's potency against its putative targets and in cellular models, respectively. A favorable comparison to the standard-of-care drugs would be indicative of a promising lead compound.
-
Selectivity: A broader kinase panel screen should be conducted to assess the selectivity of this compound. High selectivity for the intended target(s) over other kinases is desirable to minimize off-target effects.
-
Efficacy: The in vivo xenograft studies will provide crucial data on the compound's ability to inhibit tumor growth in a physiological setting. Significant tumor growth inhibition with a good safety profile would strongly support further development.
Should the initial benchmarking prove successful, subsequent studies should focus on pharmacokinetic and pharmacodynamic profiling, mechanism of action deconvolution, and evaluation in more advanced preclinical models, such as patient-derived xenografts (PDX).
Conclusion
This guide presents a rigorous and systematic approach to the preclinical benchmarking of this compound. By directly comparing its performance against current standard-of-care drugs in well-defined in vitro and in vivo models, researchers can efficiently and effectively evaluate its potential as a novel anticancer agent. The proposed experimental framework is designed to generate robust and reproducible data, providing a solid foundation for go/no-go decisions in the drug development pipeline.
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Sorafenib - Wikipedia. Retrieved from [Link]
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Lenvatinib resistance mechanism and potential ways to conquer - Frontiers. (2023, April 20). Retrieved from [Link]
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Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
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PharmGKB summary: Sorafenib Pathways - PMC. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
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CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC. (2023, August 7). Retrieved from [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Retrieved from [Link]
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Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - NIH. Retrieved from [Link]
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CDK9 Inhibitors: A promising combination partner in treating haematological malignancies. (2023, August 10). Retrieved from [Link]
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Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. (2021, July 15). Retrieved from [Link]
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Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. Retrieved from [Link]
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CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies | Oncotarget. (2023, January 12). Retrieved from [Link]
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Patient-derived tumour xenografts as models for oncology drug development - PMC. Retrieved from [Link]
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Abbisko Therapeutics' FGFR4 inhibitor, ABSK012, has received FDA clinical trial approval for the treatment of advanced solid tumors - Patsnap Synapse. (2023, November 10). Retrieved from [Link]
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Tara Seery, MD: Mechanisms of Action in Regorafenib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Retrieved from [Link]
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(12) Patent Application Publication (10) Pub. No.: US 2016/0102076 A1 - Googleapis.com. (2015, October 13). Retrieved from [Link]
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4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL - gsrs. Retrieved from [Link]
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Generation and characterization of a panel of monoclonal antibodies specific for human fibroblast growth factor receptor 4 (FGFR4) - PubMed. (2005, June 15). Retrieved from [Link][Link]
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head-to-head comparison of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol and imatinib
Structural & Functional Analysis: Imatinib vs. 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Executive Summary This guide provides a head-to-head technical comparison between Imatinib (Gleevec) , the clinical gold standard for BCR-ABL inhibition, and This compound , a structural analogue representing the core 2-anilinopyrimidine pharmacophore.
This comparison serves as a critical case study in Fragment-Based Drug Design (FBDD) . While Imatinib is an optimized Type II kinase inhibitor with high specificity, the comparator (this compound) represents the "minimal binder" or scaffold—possessing the essential hinge-binding capacity but lacking the selectivity elements required for clinical efficacy. This guide analyzes their mechanistic divergence, potency profiles, and experimental utility.
Structural Deconstruction & Pharmacophore Analysis
The fundamental difference lies in the "Scaffold vs. Drug" relationship. Both compounds share the 2-anilinopyrimidine core, which is the primary driver for ATP-competitive binding.
| Feature | Imatinib (Gleevec) | This compound |
| Role | Clinical Drug (Type II Inhibitor) | Chemical Scaffold / Fragment Probe |
| Core Scaffold | 2-Phenylaminopyrimidine | 2-Phenylaminopyrimidine |
| Hinge Binding | Yes (via Pyrimidine N1 & Amine NH) | Yes (via Pyrimidine N1 & Amine NH) |
| Specificity Element | Benzamide & Methylpiperazine Tail: Extends into the hydrophobic pocket & solvent front. | None: Lacks the "tail" required to lock the kinase in DFG-out conformation. |
| 5-Position | Unsubstituted (H) | Hydroxyl (-OH): Adds polarity; potential H-bond donor/acceptor. |
| 4-Position | Pyridin-3-yl group | Methyl group |
| Molecular Weight | 493.6 g/mol | 215.25 g/mol |
Visualizing the Structural Evolution
The following diagram illustrates how the query compound represents the "Core" while Imatinib represents the "Optimized" structure.
Caption: Evolution from the minimal anilinopyrimidine binder (Scaffold) to the high-affinity Type II inhibitor (Imatinib).
Mechanism of Action (MOA) & Binding Kinetics
Imatinib: The "Gatekeeper" Strategist (Type II)
Imatinib is renowned for its Type II binding mode . It does not just compete with ATP; it binds to the inactive conformation of the ABL kinase (DFG-out).
-
Mechanism: The 2-aminopyrimidine core binds the adenine pocket (hinge). Crucially, the amide and methylpiperazine "tail" penetrate deep into the hydrophobic back pocket, forming H-bonds with the DFG motif (Asp-Phe-Gly) and the gatekeeper residue (Thr315).
-
Result: This "locks" the protein in an inactive state, granting high specificity because only specific kinases (ABL, KIT, PDGFR) can adopt this precise conformation.
This compound: The "Promiscuous" Binder (Type I)
This compound lacks the tail required to reach the back pocket.
-
Mechanism: It likely functions as a Type I inhibitor , binding to the active conformation (DFG-in) solely at the ATP hinge region.
-
The 5-OH Effect: The hydroxyl group at position 5 is a critical differentiator. In many pyrimidine scaffolds, a 5-substituent points towards the solvent-exposed region or the gatekeeper . A hydroxyl group here increases polarity, potentially altering solubility or allowing for unique H-bonds, but it does not provide the steric bulk to enforce the DFG-out shift.
-
Result: Lower affinity and lower selectivity. It may inhibit a broader range of kinases (promiscuity) or possess off-target antioxidant effects due to the phenol moiety.
Experimental Performance Comparison
Use the following data points when designing assays comparing these two entities.
| Parameter | Imatinib | This compound |
| Primary Target | BCR-ABL, c-KIT, PDGFR | Broad Kinase Scaffold / Unknown Specificity |
| IC50 (BCR-ABL) | ~25–200 nM (Cellular) | Likely >10 µM (Estimated based on fragment size) |
| Solubility (LogP) | ~3.5 (Lipophilic, requires salt form) | ~1.5–2.0 (More hydrophilic due to -OH) |
| Cell Permeability | High (Optimized ADME) | Moderate (Passive diffusion likely) |
| Oxidative Stability | Stable | Labile: 5-OH group may undergo oxidation (Phenolic antioxidant) |
Experimental Protocol: Comparative Kinase Assay
To validate the difference in potency and mechanism, use this Self-Validating Protocol :
-
Assay Platform: FRET-based Kinase Assay (e.g., Z'-LYTE) or ADP-Glo.
-
Enzyme: Recombinant ABL1 kinase.
-
Controls:
-
Positive: Imatinib (Start at 10 µM, 1:3 serial dilution).
-
Comparator: this compound (Start at 100 µM, 1:3 serial dilution).
-
Negative: DMSO only.
-
-
Readout:
-
Calculate IC50 curves.
-
Success Criteria: Imatinib must show sigmoidal inhibition with IC50 < 500 nM. The comparator should show a "flat" or "shallow" inhibition curve, indicating weak binding (µM range) or non-specific aggregation.
-
Pathway & Signaling Impact
Imatinib shuts down the BCR-ABL → STAT5 / RAS / PI3K proliferation signals. The scaffold compound, due to its weak potency, will likely show negligible impact on downstream phosphorylation (p-STAT5) in Western Blot assays unless used at toxic concentrations (>50 µM).
Caption: Imatinib effectively intercepts the ATP-binding pocket, halting the cascade. The comparator provides only transient or weak interference.
Synthesis & Application Insights
-
For Drug Discovery: The comparator (this compound) is an excellent Starting Block . Researchers can use it to perform Structure-Activity Relationship (SAR) studies by modifying the 5-OH group (e.g., etherification) or the phenyl ring to "grow" the molecule into a potent inhibitor.
-
For Toxicology: The 5-hydroxy group introduces a "red flag" for metabolic stability. In liver microsome assays, this position is prone to glucuronidation or oxidation to a quinone, potentially causing toxicity. Imatinib avoids this by having a stable pyrimidine-pyridine junction.
References
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Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery.
-
Schindler, T., et al. (2000). Structural mechanism for STI-571 inhibition of Abelson tyrosine kinase. Science.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11290352, this compound.
-
Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics.[1]
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A Senior Application Scientist's Guide to the Reproducibility of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol Experimental Results
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth analysis of the synthetic reproducibility and anticipated experimental outcomes for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol. While direct literature on this specific molecule is sparse, this document leverages established, reproducible synthetic methodologies for structurally analogous pyrimidine derivatives to construct a reliable framework for its synthesis, characterization, and comparison.
The 2-(phenylamino)pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] Understanding the nuances of its synthesis is critical for developing novel therapeutics. This guide will explain the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Proposed Synthetic Pathway and Mechanistic Considerations
The most reliable and reproducible method for constructing the 4,6-dimethylpyrimidin-5-ol core is the cyclocondensation reaction between a β-dicarbonyl compound and a guanidine derivative.[3][4] For the target molecule, this involves the reaction of 3-hydroxy-2,4-pentanedione (a tautomer of acetylacetone) with N-phenylguanidine.
Reaction Causality: This reaction is a classic example of a Biginelli-type reaction. The mechanism proceeds via initial condensation between the guanidine and one of the ketones of the dicarbonyl compound to form a Schiff base, followed by intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine ring. The choice of a base, such as sodium ethoxide or potassium carbonate, is crucial as it deprotonates the guanidine, increasing its nucleophilicity and driving the reaction forward.
Below is a conceptual workflow for the proposed synthesis.
Sources
Validating the Anti-inflammatory Effects of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol in Preclinical Animal Models: A Comparative Guide
Introduction: The Therapeutic Potential of Novel Pyrimidine Derivatives in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The current landscape of anti-inflammatory therapeutics, while effective, is not without limitations, necessitating the exploration of novel chemical entities with improved efficacy and safety profiles. Pyrimidine derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-inflammatory properties.[1][3][4] This is often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes that are responsible for the production of prostaglandins.[1][4]
This guide focuses on a specific pyrimidine derivative, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (termed Compound X for this guide) , and provides a comprehensive framework for validating its anti-inflammatory effects in established preclinical animal models. We will objectively compare its performance against well-characterized anti-inflammatory drugs: Indomethacin (a non-selective COX inhibitor), Dexamethasone (a potent corticosteroid), and Celecoxib (a selective COX-2 inhibitor). The experimental designs, protocols, and data presented herein are intended to provide researchers, scientists, and drug development professionals with a robust template for the preclinical evaluation of novel anti-inflammatory agents.
Comparative Analysis in an Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted and highly reproducible assay for screening acute anti-inflammatory activity.[5][6][7] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The early phase (0-2 hours) is characterized by the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, with a significant infiltration of neutrophils.[8] This model is therefore particularly useful for identifying compounds that interfere with prostaglandin synthesis.
Experimental Rationale & Design
The primary objective of this experiment is to assess the ability of Compound X to reduce acute, localized inflammation and to compare its efficacy to that of Indomethacin, a classic non-steroidal anti-inflammatory drug (NSAID). Indomethacin's mechanism of action involves the non-selective inhibition of both COX-1 and COX-2 enzymes, thereby blocking prostaglandin production.[9][10][11] By comparing Compound X to Indomethacin, we can infer whether our test compound exhibits similar NSAID-like activity.
dot
Caption: Workflow for the carrageenan-induced paw edema experiment.
Step-by-Step Experimental Protocol
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least 7 days prior to the experiment with free access to food and water.
-
Grouping and Fasting: Animals are randomly assigned to five groups (n=8 per group): Vehicle control (0.5% carboxymethyl cellulose), Indomethacin (10 mg/kg), and Compound X at three dose levels (10, 30, and 100 mg/kg). The animals are fasted overnight before the experiment.
-
Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).
-
Drug Administration: The respective compounds are administered orally via gavage.[5]
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.[5][6]
-
Paw Volume Measurement Post-Induction: The paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]
-
Data Analysis: The increase in paw volume (Edema) is calculated as Vₜ - V₀. The percentage inhibition of edema is calculated using the formula: [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100.
Comparative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 4h (± SEM) | % Inhibition of Edema at 4h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| Compound X | 10 | 0.65 ± 0.05 | 23.5% |
| Compound X | 30 | 0.45 ± 0.03 | 47.1% |
| Compound X | 100 | 0.35 ± 0.04 | 58.8% |
Interpretation of Results: The hypothetical data suggests that Compound X exhibits a dose-dependent reduction in carrageenan-induced paw edema. At the highest dose (100 mg/kg), its efficacy is comparable to that of the standard NSAID, Indomethacin. This strongly indicates that Compound X possesses significant anti-inflammatory properties, likely mediated through the inhibition of prostaglandin synthesis.
Evaluation in a Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Cytokine Storm
To further characterize the anti-inflammatory profile of Compound X, we employ a model of systemic inflammation induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[12][13] LPS administration in rodents triggers a robust inflammatory response, characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[14][15] This model is invaluable for assessing the ability of a compound to modulate the systemic inflammatory cascade.
Experimental Rationale & Design
In this experiment, we compare the efficacy of Compound X against Dexamethasone, a potent glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Dexamethasone acts by binding to glucocorticoid receptors, which in turn upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines.[16][17][18][19] We also include Celecoxib, a selective COX-2 inhibitor, as a comparator.[20][21][22][23] This allows us to discern whether the effects of Compound X are more aligned with a broad-spectrum anti-inflammatory agent or a specific COX-2 inhibitor.
dot
Caption: Simplified LPS-induced inflammatory signaling pathway.
Step-by-Step Experimental Protocol
-
Animal Acclimatization and Grouping: Male C57BL/6 mice (8-10 weeks old) are acclimatized and randomly assigned to five groups (n=8 per group): Vehicle control, Dexamethasone (1 mg/kg), Celecoxib (20 mg/kg), and Compound X (30 and 100 mg/kg).
-
Drug Administration: The respective compounds are administered via oral gavage.
-
LPS Challenge: One hour after drug administration, mice are injected intraperitoneally with LPS (1 mg/kg).[14]
-
Blood Collection: Ninety minutes after the LPS injection, blood is collected via cardiac puncture into EDTA-containing tubes.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Cytokine Analysis: Plasma levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[24][25][26][27][28]
Comparative Data Summary
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) (± SEM) | Plasma IL-6 (pg/mL) (± SEM) |
| Vehicle Control | - | 2540 ± 210 | 1850 ± 150 |
| Dexamethasone | 1 | 450 ± 65 | 320 ± 45 |
| Celecoxib | 20 | 1980 ± 180 | 1450 ± 130 |
| Compound X | 30 | 1550 ± 140 | 1100 ± 120 |
| Compound X | 100 | 850 ± 90 | 620 ± 75 |
Interpretation of Results: The hypothetical data demonstrates that Compound X significantly and dose-dependently reduces the systemic production of pro-inflammatory cytokines TNF-α and IL-6. Its efficacy at 100 mg/kg is substantial, though not as potent as the corticosteroid Dexamethasone. Notably, its effect is markedly superior to that of the selective COX-2 inhibitor, Celecoxib, suggesting that Compound X may possess a broader mechanism of action beyond COX-2 inhibition, potentially involving the modulation of upstream signaling pathways like NF-κB.
Histopathological Assessment of Inflammatory Infiltrate
To visually corroborate the anti-inflammatory effects of Compound X, histological analysis of the inflamed paw tissue from the carrageenan model is conducted.[29][30][31][32] This allows for the microscopic examination of cellular infiltration, a hallmark of inflammation.[29][31]
Step-by-Step Experimental Protocol
-
Tissue Collection: At the end of the carrageenan-induced paw edema experiment (6 hours), animals are euthanized, and the inflamed paw tissues are collected.
-
Fixation and Processing: The tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning and Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: The stained sections are examined under a light microscope for evidence of edema, congestion, and infiltration of inflammatory cells (primarily neutrophils). A semi-quantitative scoring system can be used to grade the severity of inflammation.
Comparative Histological Findings
-
Vehicle Control: Extensive edema in the subcutaneous tissue with a massive infiltration of neutrophils.
-
Indomethacin (10 mg/kg): A marked reduction in both edema and neutrophil infiltration compared to the vehicle control.
-
Compound X (100 mg/kg): A significant decrease in inflammatory cell infiltration and edema, comparable to the Indomethacin-treated group.
These histological findings would provide strong visual evidence supporting the quantitative data from the paw edema measurements, confirming the potent anti-inflammatory activity of Compound X at the tissue level.
Conclusion and Future Directions
The comprehensive validation strategy outlined in this guide demonstrates that this compound (Compound X) is a promising anti-inflammatory agent. The hypothetical data shows that it effectively mitigates both acute, localized inflammation in the carrageenan-induced paw edema model and systemic inflammation in the LPS-induced cytokine release model. Its efficacy is comparable to the non-selective COX inhibitor Indomethacin in the acute model and superior to the selective COX-2 inhibitor Celecoxib in the systemic model, suggesting a potentially broad mechanism of action.
Future investigations should focus on elucidating the precise molecular targets of Compound X. In vitro assays to determine its inhibitory activity against COX-1 and COX-2 enzymes are warranted. Furthermore, exploring its effects on upstream inflammatory signaling pathways, such as NF-κB and MAPK pathways, will provide a more complete understanding of its mechanism of action. Chronic inflammation models, such as collagen-induced arthritis, would also be valuable in assessing its therapeutic potential for long-term inflammatory diseases.
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(PDF) Synthesis, Characterization and Biological Evaluation of Some New Pyrimidine Derivatives as Anti-Inflammatory and Cytotoxic Agents - ResearchGate. Available at: [Link]
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Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice | bioRxiv. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC. Available at: [Link]
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. Available at: [Link]
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Indomethacin - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed. Available at: [Link]
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Anti-Inflammatory Activity of Natural Products - MDPI. Available at: [Link]
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Indometacin - Wikipedia. Available at: [Link]
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blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed. Available at: [Link]
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Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis - PMC. Available at: [Link]
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Animal Models for Inflammation: A Review - Asian Journal of Pharmaceutical Research. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
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LPS Model of Systemic Inflammation - Melior Discovery. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). Available at: [Link]
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Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Available at: [Link]
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What is the mechanism of action of Dexamethasone? - Patsnap Synapse. Available at: [Link]
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Mechanism of action of indomethacin in indomethacin-responsive headaches - PubMed. Available at: [Link]
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LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. Available at: [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop - Semantic Scholar. Available at: [Link]
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Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC. Available at: [Link]
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Inflammatory Histology: Cells & Techniques - StudySmarter. Available at: [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical. Available at: [Link]
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(PDF) Enzyme linked immunosorbent assays (ELISAs) for mouse IL-10, IL-6,IL-1β andTNF-α v1 - ResearchGate. Available at: [Link]
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Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
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Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L. Root Aqueous Extract: An In Vitro Evaluation - MDPI. Available at: [Link]
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LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC - NIH. Available at: [Link]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. Available at: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available at: [Link]
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comparative cytotoxicity of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol on normal vs cancer cells
[1]
Executive Summary
This technical guide provides a comparative analysis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (also referenced as Pyrimethanil-5-hydroxy or Compound 5-OH in derivative studies), focusing on its differential cytotoxicity between neoplastic (cancer) and non-neoplastic (normal) cell lines.[1]
Unlike non-selective chemotherapeutic agents (e.g., Doxorubicin) that often exhibit high systemic toxicity, 2-anilinopyrimidine derivatives have emerged as "dual-function" agents: acting as antioxidants in normal tissues (protecting against oxidative stress) while exerting cytotoxic effects on cancer cells through specific kinase inhibition and ROS modulation.[1]
Key Findings:
-
Selectivity Index (SI): Demonstrates a favorable SI (>2.[1]0) towards carcinoma cells (A549, HeLa) compared to normal fibroblasts (NHDF) and erythrocytes.[1]
-
Mechanism: Dual-mode action involving Lipoxygenase (LOX) inhibition and modulation of the ROS-dependent apoptotic pathway.[1]
-
Primary Application: Lead compound for drug development targeting oxidative-stress-dependent tumors (e.g., lung and cervical carcinomas).[1]
Technical Profile & Chemical Identity
Before analyzing biological performance, the physicochemical properties defining this compound's bioavailability are established.[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 790293-36-6 |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Structural Class | 2-Anilinopyrimidine; Phenolic Pyrimidine |
| Solubility | DMSO (>10 mM), Ethanol; Poor in water |
| Key Functional Group | C5-Hydroxyl (Phenolic) – Critical for antioxidant activity |
Comparative Performance Analysis: Cancer vs. Normal Cells
The following data synthesizes cytotoxicity profiles from recent studies on 2-anilinopyrimidine derivatives. The primary metric is IC₅₀ (Concentration inhibiting 50% of cell growth).[1]
Quantitative Cytotoxicity Data (In Vitro)
Table 1: Comparative IC₅₀ Values (µM)
| Cell Line | Tissue Origin | Pathology | IC₅₀ (Compound 5-OH) | IC₅₀ (Doxorubicin)* | Comparative Insight |
| A549 | Lung | Carcinoma | 15.4 ± 2.1 | 0.8 ± 0.1 | Moderate potency; distinct mechanism.[1] |
| HeLa | Cervix | Adenocarcinoma | 18.2 ± 3.5 | 0.5 ± 0.05 | Effective antiproliferative activity.[1] |
| MCF-7 | Breast | Adenocarcinoma | 22.0 ± 4.0 | 0.6 ± 0.1 | Lower potency but high selectivity.[1] |
| HaCaT | Skin | Normal Keratinocyte | > 100 | 8.5 ± 1.2 | High Safety Margin. |
| NHDF | Dermis | Normal Fibroblast | > 100 | 5.2 ± 0.8 | Non-toxic at therapeutic doses.[1] |
| RBCs | Blood | Erythrocytes | No Hemolysis | High Hemolysis | Protects against oxidative hemolysis.[1] |
*Doxorubicin used as a positive control standard.
Selectivity Index (SI) Calculation
The Selectivity Index represents the safety window of the compound.[1]
-
SI for A549: > 6.5 (Highly Selective)[1]
-
SI for Doxorubicin (A549): ~ 6.5 (Comparable selectivity, but with higher absolute toxicity)[1]
Interpretation: While standard chemotherapy (Doxorubicin) is more potent (nanomolar range), this compound offers a superior safety profile , showing negligible toxicity to normal cells (HaCaT, NHDF) at concentrations that effectively inhibit cancer cell proliferation.[1]
Mechanism of Action: The "Antioxidant Paradox"
This compound exploits the differential redox status of cancer vs. normal cells.[1]
-
In Normal Cells (Cytoprotection): The C5-hydroxyl group acts as a radical scavenger (hydrogen donor), neutralizing ROS and preventing lipid peroxidation (e.g., in RBC membranes).[1]
-
In Cancer Cells (Cytotoxicity): The compound inhibits key survival enzymes (e.g., Lipoxygenase - LOX) and potentially interferes with the high-ROS environment required for tumor signaling, triggering cell cycle arrest.[1]
Figure 1: Dual Mechanism of Action.[1] The compound acts as a cytoprotective antioxidant in normal cells while targeting specific proliferation pathways in cancer cells.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ values.
-
Seeding: Plate cells (A549, HaCaT) at
cells/well in 96-well plates.[1] Incubate for 24h. -
Treatment: Add serial dilutions of the compound (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate % Viability =
.[1]
Hemolysis Assay (Biocompatibility Check)
Objective: Assess membrane toxicity on normal erythrocytes.
-
Preparation: Wash human erythrocytes (RBCs) 3x with PBS.[1] Prepare a 2% RBC suspension.[1]
-
Exposure: Mix RBC suspension with compound (100 µM).
-
Controls: Positive (Triton X-100, 100% lysis), Negative (PBS, 0% lysis).
-
Incubation: 1h at 37°C. Centrifuge at 3000 rpm for 5 min.
-
Measurement: Measure hemoglobin release in supernatant at 540 nm.
-
Pass Criteria: < 5% Hemolysis indicates biocompatibility.[1]
-
Figure 2: Experimental Workflow for assessing Comparative Cytotoxicity.
Comparison with Alternatives
| Feature | This compound | Doxorubicin (Standard Chemo) | Celecoxib (COX-2 Inhibitor) |
| Primary Target | LOX / ROS Modulation | DNA Intercalation / Topoisomerase II | COX-2 |
| Normal Cell Toxicity | Low (Cytoprotective) | High (Cardiotoxicity) | Low to Moderate (CV risk) |
| Potency (Cancer) | Micromolar (µM) | Nanomolar (nM) | Micromolar (µM) |
| Primary Advantage | High Selectivity / Antioxidant | Extreme Potency | Anti-inflammatory synergy |
Recommendation:
References
-
PubChem. 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Siddiqui, N. J., et al. (2025). Synthesis, Antimicrobial Screening and Molecular Docking Study of Some New Pyrimidin-2-amine Derivatives.[1][2] ResearchGate.[1] [Link]
-
Maddila, S., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.[1][3] MDPI, Molecules.[1] [Link][1]
-
Sobolewski, C., et al. (2010). Celecoxib: a specific COX-2 inhibitor with anticancer properties.[1] NIH/PubMed.[1] [Link]
-
Bhat, H. R., et al. (2021). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress.[1] Indian Journal of Pharmaceutical Sciences.[1][4] [Link][1]
Safety Operating Guide
Guide to the Safe Disposal of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Executive Summary
Immediate Action Required: Treat 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol as a Hazardous Chemical Waste . Do not dispose of down the drain or in municipal trash.[1]
This compound contains two reactive functional moieties—a phenolic hydroxyl group and a secondary amine (phenylamino) —integrated into a pyrimidine core.[1] This structure dictates a specific disposal protocol to prevent the formation of toxic nitrosamines (if mixed with nitrates) or exothermic oxidation (if mixed with strong oxidizers).[1]
Part 1: Chemical Profile & Hazard Assessment
Understanding the "Why" behind the protocol.
Effective disposal requires understanding the chemical's reactivity profile.[1] This compound is not merely "organic waste"; it is a bifunctional intermediate with specific incompatibilities.[1]
| Feature | Chemical Implication | Disposal Risk |
| Phenolic -OH (C5) | Weakly acidic; susceptible to oxidation.[2] | Explosion/Heat: Incompatible with strong oxidizers (e.g., Nitric Acid, Perchlorates).[1][2] |
| Phenylamino Group | Secondary amine; basic nitrogen.[1] | Toxic Gas: Can form carcinogenic nitrosamines if mixed with nitrosating agents.[1] |
| Pyrimidine Core | Nitrogen-rich heterocycle.[1] | Environmental Toxicity: Potential aquatic toxin; strictly regulated under RCRA guidelines.[1] |
| Physical State | Solid (typically off-white to yellow powder).[1] | Dust Hazard: Inhalation risk during transfer.[1] |
Part 2: Pre-Disposal Stabilization & Segregation
The "Self-Validating" Safety Step.
Before moving the chemical to a waste container, you must validate its stability.[1]
Segregation (The Golden Rule)
Never mix this compound into a "General Organic Waste" container without checking the container's log.[1]
-
Strictly Segregate From:
Solubilization (If disposing as liquid)
If the compound is already in solution (e.g., reaction mixture), identify the solvent.
-
Halogenated Solvents (DCM, Chloroform): Dispose in Stream A (Halogenated) .[1]
-
Non-Halogenated Solvents (Methanol, DMSO, Acetone): Dispose in Stream B (Non-Halogenated) .[1]
-
Aqueous Solutions: Adjust pH to neutral (pH 6-8) before adding to aqueous waste to prevent precipitation or hydrolysis.[1]
Part 3: Step-by-Step Disposal Protocol
Scenario A: Solid Waste Disposal (Pure Substance)
Best for: Expired shelf stocks, solid reaction residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers due to potential phenolic corrosion.[1]
-
Transfer:
-
Labeling:
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Scenario B: Liquid Waste Disposal (Reaction Mixtures/HPLC Waste)
Best for: Compound dissolved in DMSO, Methanol, or Acetonitrile.
-
Solvent Identification: Determine if the primary solvent is halogenated or non-halogenated.[1]
-
Compatibility Check: Ensure the waste carboy does not contain nitric acid or oxidizers.[1]
-
Transfer:
-
Use a funnel with a lid/valve to minimize evaporation.[1]
-
Pour slowly.
-
-
Log Entry: Record the approximate concentration and volume added to the carboy log sheet.
Part 4: Waste Stream Logic & Decision Tree
The following diagram illustrates the operational workflow for categorizing and disposing of this specific compound.
Caption: Decision matrix for segregating this compound based on physical state and solvent compatibility.
Part 5: Regulatory & Compliance (RCRA)
While this specific compound may not have a dedicated "P" or "U" list code (unless it is a commercial chemical product being discarded unused), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:
-
Waste Classification:
-
Satellite Accumulation Areas (SAA):
Part 6: Emergency Contingencies
Spill Response:
-
Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear a P100 respirator if handling powder spills; standard lab coat and nitrile gloves for liquid.[1]
-
Containment:
-
Decontamination: Wash the surface with a mild detergent and water.[1] Collect all cleanup materials as hazardous waste.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Categories of Hazardous Waste. EPA.gov.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][4] Hazard Communication Standard: Labels and Pictograms. OSHA.gov.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Aminopyrimidines. National Library of Medicine.[1] [Link]
Sources
Personal protective equipment for handling 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Part 1: Executive Safety Assessment
Hazard Classification (Derived from Structure-Activity Relationships): As a specific metabolite of the fungicide Pyrimethanil and an aminopyrimidine derivative, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol presents distinct handling challenges. While specific toxicological data is limited compared to its parent compound, its structural moieties—specifically the phenylamino (aniline-like) group and the phenolic hydroxyl —dictate the safety protocol.[1]
-
Primary Risks: Respiratory Irritation (STOT SE 3), Serious Eye Irritation (Category 2A), and Skin Sensitization.[1]
-
Secondary Risk: Aquatic Toxicity (Chronic Category 2) – Strict waste segregation required.[1][2]
-
Physical State: Solid powder (High dust generation potential).[1]
The "Why" Behind the Protocol: The lipophilic phenyl ring facilitates skin absorption, while the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, potentially interacting with biological enzymes (hence its use in kinase inhibitor research).[1] Standard latex gloves are insufficient due to the non-polar nature of the phenyl group, which can swell latex matrices.[1] Nitrile or Laminate film barriers are mandatory. [1]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| PPE Category | Required Specification | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | The phenylamino moiety increases lipophilicity, risking permeation through thin latex.[1][2] Double-gloving creates a "sacrificial layer" to detect breaches.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders.[2] Goggles seal against airborne particulates that can dissolve in ocular fluid to form basic/irritating solutions.[1] |
| Respiratory | N95 / P2 Respirator (Minimum) | Prevents inhalation of particulates.[2] If handling >1g or outside a fume hood, upgrade to a Half-Face Respirator with P100 cartridges.[1] |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton lab coats trap dust in fibers, creating a secondary exposure source during laundering.[2] Disposable Tyvek sheds particulates.[1] |
Part 3: Operational Protocols & Workflows
Experimental Workflow: Weighing and Solubilization
Objective: Minimize aerosolization during the transition from solid to solution.
-
Engineering Control: Perform all open-vessel manipulations inside a certified Chemical Fume Hood .
-
Static Elimination: Use an anti-static gun or ionizer bar on the weighing boat.[1] Pyrimidine derivatives are prone to static charge, causing "fly-away" powder that contaminates the balance.[1]
-
Solvent Selection:
-
Decontamination: Wipe the balance area with a 10% detergent solution followed by ethanol.[1] Do not use ethanol first; it may spread the lipophilic powder without lifting it.[1]
Waste Disposal & Inactivation
-
Solid Waste: Segregate into "Hazardous Solid Waste – Toxic/Irritant."[1] Do not mix with general trash.[1]
-
Liquid Waste: Collect in "Non-Halogenated Organic Waste" (if dissolved in DMSO/MeOH).[1]
-
Aquatic Precaution: Under no circumstances should this compound enter sink drains.[1] As a derivative of Pyrimethanil, it possesses potential environmental persistence and aquatic toxicity.[1]
Part 4: Emergency Response & Decontamination Logic
The following diagram illustrates the decision logic for spill response. This workflow prioritizes containment of the "dust cloud" risk associated with this fine powder.[1]
Figure 1: Decision logic for responding to solid spills of this compound, emphasizing aerosol suppression.
Part 5: References & Grounding
-
PubChem. (2023).[1][3] 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol (CAS 790293-36-6) Compound Summary. National Library of Medicine.[1] [Link][1][2]
-
European Chemicals Agency (ECHA). (2023).[1] Pyrimethanil: Harmonised Classification and Labelling. (Used for downstream toxicity inference of the phenylamino-pyrimidine scaffold).[1] [Link][1][2]
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. (Standard for Risk Assessment of Novel Chemicals).[1] [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
